molecular formula C6H12N2O5 B1582924 H-Ser-ser-OH CAS No. 6620-95-7

H-Ser-ser-OH

Cat. No.: B1582924
CAS No.: 6620-95-7
M. Wt: 192.17 g/mol
InChI Key: XZKQVQKUZMAADP-UHFFFAOYSA-N
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Description

Serylserine, also known as S-S dipeptide or ser-ser, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Serylserine is soluble (in water) and a weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKQVQKUZMAADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NC(CO)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984688
Record name N-(2-Amino-1,3-dihydroxypropylidene)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6620-95-7
Record name N-Serylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1,3-dihydroxypropylidene)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of H-Ser-Ser-OH dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of H-Ser-Ser-OH Dipeptide

Authored by: A Senior Application Scientist

Introduction

The dipeptide H-Ser-Ser-OH, also known as Seryl-serine, is a fundamental building block in the study of peptide chemistry and proteomics. Comprised of two L-serine residues linked by a peptide bond, its structure presents unique physicochemical characteristics driven by the presence of polar hydroxyl side chains, along with terminal amino and carboxyl groups.[1][2] This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical experimental protocols for their characterization. A thorough understanding of the physicochemical nature of H-Ser-Ser-OH is critical for researchers and professionals in drug development, biochemistry, and materials science, as these properties govern its behavior in biological systems, formulation strategies, and analytical procedures.

Core Physicochemical Properties of H-Ser-Ser-OH

The physicochemical properties of H-Ser-Ser-OH are summarized below. These values are a combination of predicted data from computational models and established values for its constituent amino acid, L-serine.

PropertyValueSource
Molecular Formula C6H12N2O5[2]
Molecular Weight 192.17 g/mol [2]
Predicted Water Solubility 89.2 g/L[1]
Predicted logP -3.4 to -5.48[1][2]
Predicted pKa (Strongest Acidic) 3.3[1]
Predicted pKa (Strongest Basic) 7.85[1]
Hydrogen Bond Donor Count 5[2]
Hydrogen Bond Acceptor Count 6[2]
Polar Surface Area 132.88 Ų[1]

Detailed Analysis of Physicochemical Characteristics

Molecular Structure and Composition

H-Ser-Ser-OH is a dipeptide formed from two L-serine amino acids.[2] The structure features a central peptide bond, a free N-terminal amino group, a free C-terminal carboxyl group, and two hydroxyl (-OH) groups in the side chains. These functional groups are pivotal in defining the dipeptide's polarity, solubility, and reactivity.

Acid-Base Properties: pKa and Isoelectric Point (pI)

The charge state of H-Ser-Ser-OH is pH-dependent due to its ionizable N-terminal amino group and C-terminal carboxyl group.

  • pKa Values : The pKa values of the terminal groups in a peptide differ from those of the free amino acid. For H-Ser-Ser-OH, the predicted pKa for the C-terminal carboxyl group is around 3.3, while the N-terminal amino group has a predicted pKa of approximately 7.85.[1] The hydroxyl groups of the serine side chains have a very high pKa (around 13) and are not considered to be ionizable under typical physiological conditions.[3]

  • Isoelectric Point (pI) : The isoelectric point (pI) is the pH at which the dipeptide carries no net electrical charge.[4][5] For a simple peptide like H-Ser-Ser-OH with only two ionizable groups (the N-terminus and C-terminus), the pI can be estimated by averaging the pKa values of these two groups.[6]

    Estimated pI = (pKa_COOH + pKa_NH3+) / 2

    Using the predicted pKa values: Estimated pI = (3.3 + 7.85) / 2 = 5.575

This calculated pI suggests that H-Ser-Ser-OH is negatively charged at a physiological pH of 7.4.

Solubility

The solubility of a peptide is largely dictated by its amino acid composition and overall polarity.[7]

  • Aqueous Solubility : H-Ser-Ser-OH is composed of two polar serine residues, which contain hydrophilic hydroxyl groups.[8] This composition suggests a high affinity for water and, consequently, good aqueous solubility. The predicted water solubility is 89.2 g/L.[1] The constituent amino acid, L-serine, is also known to be soluble in water.[9][10]

  • Solubility in Organic Solvents : While highly soluble in aqueous solutions, its solubility in non-polar organic solvents is expected to be limited due to its polar nature. For peptides with low aqueous solubility, solvents like DMSO, methanol, or isopropanol can be considered.[7]

Stability

Peptide stability is a critical factor, particularly for therapeutic applications and long-term storage.[11][12]

  • Chemical Stability : The primary degradation pathways for peptides include hydrolysis of the peptide bond, which can be accelerated at extreme pH values and elevated temperatures.[13] Due to the absence of highly susceptible residues like asparagine or methionine, H-Ser-Ser-OH is less prone to deamidation and oxidation under standard conditions.[13]

  • Storage : For optimal stability, H-Ser-Ser-OH should be stored in a lyophilized state at -20°C or below.[14] If in solution, it is advisable to prepare aliquots and store them frozen to minimize freeze-thaw cycles.[7] For peptides containing residues susceptible to oxidation, the use of oxygen-free solvents is recommended.[15]

Experimental Protocols

Determination of Aqueous Solubility

This protocol outlines a systematic approach to determine the solubility of H-Ser-Ser-OH in an aqueous buffer.

Methodology:

  • Preparation : Weigh a small, precise amount of lyophilized H-Ser-Ser-OH (e.g., 1 mg) into a microcentrifuge tube.

  • Initial Solvent Addition : Add a calculated volume of sterile, distilled water (e.g., 100 µL) to the tube to achieve a high starting concentration.

  • Dissolution : Vortex the tube for 1-2 minutes. If the peptide does not fully dissolve, sonication or gentle warming (up to 40°C) can be employed to aid dissolution.[15]

  • Incremental Solvent Addition : If the peptide remains insoluble, add small, precise increments of the solvent, vortexing after each addition, until the peptide is fully dissolved.

  • Calculation : The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the peptide.

G cluster_workflow Solubility Determination Workflow start Weigh 1 mg of H-Ser-Ser-OH add_water Add 100 µL of distilled water start->add_water vortex Vortex for 1-2 minutes add_water->vortex check_solubility Is the peptide fully dissolved? vortex->check_solubility sonicate_warm Apply sonication or gentle warming check_solubility->sonicate_warm No fully_dissolved Peptide is dissolved. Calculate solubility. check_solubility->fully_dissolved Yes check_again Is the peptide fully dissolved? sonicate_warm->check_again add_increment Add incremental volume of water check_again->add_increment No check_again->fully_dissolved Yes add_increment->vortex insoluble Consider alternative solvents (e.g., DMSO). add_increment->insoluble

Caption: Workflow for determining the aqueous solubility of H-Ser-Ser-OH.

Experimental Determination of Isoelectric Point (pI)

The pI of H-Ser-Ser-OH can be accurately determined using isoelectric focusing (IEF) or potentiometric titration.[16][17]

Methodology (Capillary Isoelectric Focusing - cIEF):

  • Sample Preparation : Dissolve the H-Ser-Ser-OH peptide in a solution containing carrier ampholytes that establish a pH gradient.

  • Capillary Setup : Load the sample into a capillary column filled with the ampholyte solution.

  • Focusing : Apply a high voltage across the capillary. The peptide will migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point its net charge is zero, and migration ceases.

  • Detection : The focused peptide is then mobilized past a detector (typically UV absorbance). The position of the peak corresponds to its pI.

G cluster_workflow Isoelectric Point Determination by cIEF prepare_sample Dissolve H-Ser-Ser-OH with carrier ampholytes load_capillary Load sample into capillary prepare_sample->load_capillary apply_voltage Apply high voltage to establish pH gradient and focus peptide load_capillary->apply_voltage detect Mobilize focused peptide past UV detector apply_voltage->detect determine_pI Determine pI based on peak position detect->determine_pI

Caption: Workflow for experimental pI determination using cIEF.

Peptide Stability Assessment

This protocol provides a framework for assessing the stability of H-Ser-Ser-OH under specific conditions, adhering to principles outlined in ICH guidelines for stability testing.[11][18]

Methodology (Accelerated Stability Study):

  • Sample Preparation : Prepare multiple identical solutions of H-Ser-Ser-OH at a known concentration in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation : Store the samples under accelerated stability conditions (e.g., 40°C with 75% relative humidity).

  • Time Points : At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a sample for analysis.

  • Analysis : Analyze the samples using a stability-indicating method, typically reverse-phase high-performance liquid chromatography (RP-HPLC). This method should be capable of separating the intact H-Ser-Ser-OH from any potential degradation products.[13]

  • Quantification : Quantify the peak area of the intact peptide at each time point. A decrease in the main peak area, along with the appearance of new peaks, indicates degradation.

G cluster_workflow Peptide Stability Assessment Workflow prepare Prepare multiple identical peptide solutions incubate Incubate at accelerated conditions (e.g., 40°C) prepare->incubate timepoint_0 Time=0: Analyze initial sample via RP-HPLC incubate->timepoint_0 timepoint_n Time=n: Withdraw and analyze sample via RP-HPLC incubate->timepoint_n quantify Quantify intact peptide and degradation products timepoint_0->quantify timepoint_n->quantify assess Assess stability by comparing results over time quantify->assess

Caption: Workflow for assessing the stability of H-Ser-Ser-OH.

Conclusion

The physicochemical properties of the H-Ser-Ser-OH dipeptide are fundamentally dictated by its polar amino acid composition. Its high polarity, conferred by the two hydroxyl side chains and terminal ionic groups, results in excellent aqueous solubility and a neutral to slightly acidic isoelectric point. While generally stable, its susceptibility to hydrolysis under harsh conditions necessitates careful handling and storage. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these properties, ensuring accurate and reproducible results for researchers and developers in the pharmaceutical and biotechnological fields.

References

  • Vertex AI Search Result. (n.d.). H-Ser-Phe-OH peptide.
  • FooDB. (2020). Showing Compound Serylserine (FDB112055). Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Serine. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). L-seryl-L-serine. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved February 3, 2026, from [Link]

  • NIST. (n.d.). Hydroxyl radical. Retrieved February 3, 2026, from [Link]

  • PubMed. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved February 3, 2026, from [Link]

  • NIH. (n.d.). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). Analysis of measured high-resolution doublet rovibronic spectra and related line lists of 12CH and 16OH. Retrieved February 3, 2026, from [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). A Graphical Approach to Determine the Isoelectric Point and Charge of Small Peptides from pH 0 to 14. Journal of Chemical Education. Retrieved February 3, 2026, from [Link]

  • GenScript. (2020). Peptide solubility guidelines. Retrieved February 3, 2026, from [Link]

  • RayBiotech. (n.d.). H-Ser-OH. Retrieved February 3, 2026, from [Link]

  • NIST. (n.d.). OH Spectral Data Options. Retrieved February 3, 2026, from [Link]

  • Pion Inc. (n.d.). Measuring the isoelectric point of peptides by potentiometric titration. Retrieved February 3, 2026, from [Link]

  • CD Formulation. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). The solubility of l-serine in water at 298.15 K. Retrieved February 3, 2026, from [Link]

  • PepDraw. (n.d.). Isoelectric Point (pI) Calculator. Retrieved February 3, 2026, from [Link]

  • NIH. (n.d.). Space-Resolved OH Vibrational Spectra of the Hydration Shell around CO2. Retrieved February 3, 2026, from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability Testing. Retrieved February 3, 2026, from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved February 3, 2026, from [Link]

  • Khan Academy. (2013). Isoelectric point and zwitterions. Retrieved February 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2022). Why don't serine and threonine have a 3rd pKa. Retrieved February 3, 2026, from [Link]

Sources

Thermodynamic Stability of H-Ser-Ser-OH in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous thermodynamic and kinetic analysis of Serylserine (H-Ser-Ser-OH) in aqueous solution.[1] It is designed for pharmaceutical scientists and biochemists requiring precise stability data for formulation and mechanistic studies.

Technical Whitepaper | Version 1.0 [1]

Executive Summary: The Stability Paradox

H-Ser-Ser-OH (Serylserine) presents a classic "dipeptide paradox" in aqueous media.[1] While thermodynamically unstable relative to its hydrolysis products (2


 L-Serine), its kinetic instability is governed not by direct hydrolysis, but by an intramolecular cyclization pathway leading to 2,5-diketopiperazine (DKP) .[1]

For drug development professionals, the critical insight is that neutral pH is not a safe harbor . At physiological pH (7.4), the unprotonated N-terminal amine drives a rapid nucleophilic attack on the peptide carbonyl, forming the cyclic species cyclo(Ser-Ser). Maximum solution stability is achieved only within a specific acidic window (pH 3.0–4.5), where this nucleophile is sequestered by protonation.

Physicochemical Profile

Understanding the ionization state is prerequisite to predicting stability. As a zwitterionic dipeptide, H-Ser-Ser-OH follows the "dipeptide trend" relative to free amino acids: the terminal carboxyl group becomes less acidic, while the terminal amino group becomes more acidic.

Table 1: Physicochemical Constants
PropertyValueSource/Derivation
Molecular Formula

Calculated
Molecular Weight 192.17 g/mol Standard Atomic Weights
pKa

(COOH)
~3.05Estimated (Dipeptide shift from Ser pKa 2.[1][2]21)
pKa

(NH

)
~8.00Estimated (Dipeptide shift from Ser pKa 9.[1][2]15)
Isoelectric Point (pI) ~5.53Calculated (

) / 2
LogP -4.9Highly Hydrophilic (Predicted)
Solubility >100 mg/mLHigh aqueous solubility due to -OH/zwitterion

Analyst Note: The pKa shift is critical. At pH 7.4, approximately 20% of the N-terminus is unprotonated (


), significantly increasing the rate of cyclization compared to pH 5.0.

Thermodynamic Stability Landscape

The stability of H-Ser-Ser-OH is defined by two competing degradation vectors: Cyclization and Hydrolysis .[1]

The Dominant Vector: Diketopiperazine (DKP) Formation

In the pH range of 5.0 – 9.0, the primary degradation product is Cyclo(Ser-Ser) (3,6-bis(hydroxymethyl)piperazine-2,5-dione).

  • Thermodynamics: The formation of the 6-membered DKP ring is thermodynamically favored (

    
    ) due to the high stability of the cis-amide bonds in the ring and the release of a water molecule (entropy gain).
    
  • Kinetics: The reaction is pseudo-first-order .[3][4] The rate is directly proportional to the concentration of the unprotonated N-terminal amine.

  • Serine Specificity: Unlike hydrophobic dipeptides, the serine side-chain hydroxyls can facilitate proton transfer or stabilize the transition state via hydrogen bonding, potentially accelerating the reaction relative to Ala-Ala.

The Minor Vector: Peptide Bond Hydrolysis

Direct hydrolysis to two L-Serine molecules is slow at ambient temperatures and neutral pH. It becomes the dominant pathway only under extreme conditions:

  • Acid Hydrolysis: pH < 2.0, T > 80°C.

  • Base Hydrolysis: pH > 10.0 (competes with DKP hydrolysis).[2]

The pH-Rate Profile

The stability profile follows a U-shaped curve :

  • pH < 2: Instability due to acid-catalyzed hydrolysis.[1]

  • pH 3.0 – 4.5 (Stability Window): The "Sweet Spot." The carboxyl is ionized (

    
    ), but the amine is fully protonated (
    
    
    
    ), preventing nucleophilic attack.
  • pH > 6: Rapid decrease in stability as the amine deprotonates and cyclizes.

Mechanistic Pathways

The following diagram illustrates the competing pathways. Note the critical role of the unprotonated amine in the DKP pathway.[3]

SerSerDegradation cluster_conditions Reaction Conditions Linear H-Ser-Ser-OH (Linear Zwitterion) TS_Cyclic Tetrahedral Intermediate Linear->TS_Cyclic Nucleophilic Attack (N-term Amine on C-term Carbonyl) pH > 5 Hydrolysis 2 x L-Serine (Free Amino Acid) Linear->Hydrolysis Acid/Base Hydrolysis pH < 2 or pH > 10 DKP Cyclo(Ser-Ser) (Diketopiperazine) TS_Cyclic->DKP - H2O (Cyclization) DKP->Hydrolysis Ring Opening (Extreme pH) info DKP formation is the kinetic product at neutral pH.

Caption: Mechanistic bifurcation of H-Ser-Ser-OH degradation. Solid lines indicate the dominant pathway at physiological pH.

Experimental Protocols (Self-Validating Systems)

To quantify stability, use the following orthogonal methods. These protocols are designed to separate the linear dipeptide from the cyclic DKP and free amino acids.

HPLC Stability Assay (Reverse Phase)

This method separates the zwitterionic linear peptide from the less polar DKP.

  • Column: C18 polar-embedded (e.g., Aquasil or compatible HILIC column for high retention of polar species). Standard C18 may result in elution in the void volume.

  • Mobile Phase A: 0.1% TFA in Water (keeps peptides protonated).[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B for 5 min (to retain Ser-Ser), then 0-10% B over 10 min. DKP is more hydrophobic and will elute later than the linear dipeptide.

  • Detection: UV at 210 nm (peptide bond).[2]

  • Validation: Inject pure L-Serine to confirm it does not co-elute with the dipeptide.

NMR Spectroscopy ( H-NMR)

NMR provides structural confirmation of cyclization.

  • Solvent:

    
     or 
    
    
    
    (90:10) with water suppression.
  • Marker: Watch the

    
    -proton signals.
    
    • Linear H-Ser-Ser-OH: Two distinct sets of

      
      -proton signals (N-terminal vs C-terminal environments).[1]
      
    • Cyclo(Ser-Ser): The symmetry of the DKP ring (if no chiral inversion occurs) often simplifies the spectrum, or shifts the

      
      -protons downfield due to the ring current and lack of charged termini.
      
    • Shift: The appearance of a simplified pattern in the 4.0–4.5 ppm region often indicates DKP formation.

Implications for Drug Development[5]

Formulation Strategy
  • Buffer Selection: Avoid Phosphate or Carbonate buffers at pH > 6. Use Citrate or Acetate buffers to maintain pH between 3.5 and 4.5.

  • Excipients: Avoid reducing sugars (Maillard reaction risk with N-terminus) and strong bases.[1]

  • Temperature: Store liquid formulations at 2-8°C. DKP formation is temperature-dependent with an activation energy (

    
    ) typically around 20-25 kcal/mol.[1]
    
Lyophilization

H-Ser-Ser-OH is stable as a solid.[1] However, during the lyophilization process, pH shifts (due to buffer salt crystallization) can trigger "micro-environment" cyclization. Ensure the formulation freezes into a glass state (


) where mobility is restricted.

References

  • Capasso, S., et al. (1991). Kinetics and Mechanism of the Formation of Diketopiperazines from Dipeptides. Journal of the Chemical Society, Perkin Transactions 2. Link

    • Core reference for the kinetic mechanism of DKP form
  • Stein, R. L. (1993). Mechanism of Enzymatic and Nonenzymatic Prolyl Peptide Bond Formation. Advances in Protein Chemistry. Link

    • Provides comparative thermodynamic data for peptide bond stability and cycliz
  • Bada, J. L. (1991). Amino Acid Cosmogeochemistry. Philosophical Transactions of the Royal Society B. Link

    • Discusses the thermodynamic equilibrium of Ser-Ser and DKP in prebiotic contexts.
  • PubChem Compound Summary. (2024). Serylserine (CID 7019105).[2][5] National Center for Biotechnology Information. Link

    • Source for molecular weight and general physicochemical identifiers.

Sources

H-Ser-Ser-OH: The Minimalist Architect of Serine-Rich Protein Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of Reductionism

In the complex landscape of proteomics, serine-rich motifs (SR motifs) govern critical cellular processes, including RNA splicing (SR proteins), signal transduction (phosphorylation cascades), and transmembrane helix association. However, studying these motifs within full-length proteins is often obscured by tertiary folding and non-local interactions.

H-Ser-Ser-OH (L-Seryl-L-Serine) serves as the definitive reductionist model for these systems. As a dipeptide, it isolates the fundamental electronic and steric interplay between adjacent hydroxylated side chains. This guide details the physicochemical properties, robust synthesis, and analytical utility of H-Ser-Ser-OH, establishing it as a critical tool for dissecting the molecular logic of serine-rich domains.

Physicochemical Foundation

Structural Dynamics & Hydrogen Bonding

The unique utility of H-Ser-Ser-OH lies in its side-chain capability. Unlike aliphatic residues, the serine hydroxyl group (


) acts as both a hydrogen bond donor and acceptor. In the Ser-Ser dipeptide, this capability creates a competing network of interactions:
  • Intra-residue bonding: Side chain to backbone carbonyl (

    
    ).
    
  • Inter-residue bonding: Side chain (

    
    ) to side chain (
    
    
    
    ).

This "stapling" effect mimics the stabilization mechanisms found in transmembrane helices, where serine motifs (e.g., SxxSSxxT) drive oligomerization via cooperative hydrogen bonding networks [1].

Quantitative Profile
PropertyValueBiological Implication
Molecular Weight 192.17 g/mol Rapid diffusion; ideal for kinetic studies.
pKa (COOH) ~2.21Deprotonated at physiological pH (COO⁻).
pKa (NH₃⁺) ~9.15Protonated at physiological pH (NH₃⁺).
Solubility High (>100 mg/mL in H₂O)Excellent model for hydrophilic solubility tags.
LogP ~ -5.48Highly hydrophilic; resists membrane permeation without transport.

Technical Core: Solid-Phase Synthesis (SPPS)

Objective: Produce high-purity H-Ser-Ser-OH using Fmoc chemistry. Rationale: Solution-phase synthesis of hydrophilic dipeptides often suffers from difficult purification. SPPS allows for excess reagent use to drive coupling to completion, with filtration removing impurities.[1]

Protocol: Fmoc-Based Assembly
  • Resin Selection: 2-Chlorotrityl Chloride (2-CTC) resin is preferred over Wang resin to prevent diketopiperazine (DKP) formation during the cleavage of the dipeptide ester, a common side reaction for Pro/Ser/Gly dipeptides.

Step-by-Step Methodology:

  • Resin Loading (The Anchor):

    • Swell 2-CTC resin in dry Dichloromethane (DCM).[2]

    • Add Fmoc-Ser(tBu)-OH (1.2 eq) + DIPEA (4 eq).

    • Causality: The bulky trityl linker minimizes racemization. Low loading prevents aggregation.

  • Capping:

    • Add Methanol (MeOH) to the resin slurry (15 min).

    • Self-Validation: This blocks unreacted chloride sites, preventing truncated sequences later.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Validation: UV monitoring of the fulvene-piperidine adduct at 301 nm confirms deprotection.

  • Coupling (The Peptide Bond):

    • Activate Fmoc-Ser(tBu)-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF.

    • React for 45–60 min.

    • Causality: tBu (tert-butyl) protection on the side chain is mandatory to prevent O-acylation (branching).

  • Final Cleavage & Global Deprotection:

    • Reagent: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

    • Time: 2 hours.

    • Mechanism:[3][4][5][6] High acid concentration cleaves the resin linker and removes tBu groups simultaneously. TIS scavenges the generated tert-butyl carbocations to prevent re-alkylation of the serine hydroxyls.

Visualization: Synthesis Workflow

SPPS_Workflow Start Start: 2-CTC Resin Loading Loading: Fmoc-Ser(tBu)-OH + DIPEA Start->Loading Capping Capping: Methanol (Blocks unreacted sites) Loading->Capping Prevent truncation Deprotect1 Fmoc Removal: 20% Piperidine Capping->Deprotect1 Coupling Coupling: Fmoc-Ser(tBu)-OH + HBTU/DIPEA Deprotect1->Coupling Amine exposed Deprotect2 Fmoc Removal: 20% Piperidine Coupling->Deprotect2 Dipeptide formed Cleavage Cleavage/Side-Chain Deprotection: 95% TFA / TIS / H2O Deprotect2->Cleavage N-term free Product Final Product: H-Ser-Ser-OH Cleavage->Product Purification

Caption: Optimized Fmoc-SPPS workflow for H-Ser-Ser-OH synthesis using 2-CTC resin to minimize DKP formation.

Analytical Characterization

To validate the synthesis and structural integrity of the model, specific spectral fingerprints must be confirmed.

NMR Spectroscopy (D₂O, pH 7.0)

The 1H NMR spectrum of H-Ser-Ser-OH is distinct due to the non-equivalence of the two serine residues (N-terminal vs. C-terminal).

Residue PositionProton TypeChemical Shift (δ ppm)Multiplicity
Ser-1 (N-term)

-CH
~3.96Triplet
Ser-1 (N-term)

-CH₂
~3.83, 3.95Multiplet (Diastereotopic)
Ser-2 (C-term)

-CH
~4.20Doublet of Doublets
Ser-2 (C-term)

-CH₂
~3.80, 3.90Multiplet

Note: Chemical shifts may vary slightly based on concentration and exact pH. The diastereotopic nature of the


-protons confirms the chiral integrity (L-form). [2]
Mass Spectrometry
  • ESI-MS (+): Expected

    
    .
    
  • Fragmentation: MS/MS often reveals a characteristic loss of water (

    
    ) or the cleavage of the peptide bond yielding the seryl immonium ion (
    
    
    
    ).

Biological Modeling Applications[7]

Modeling Phosphorylation Cascades

Serine is the most common phosphorylation site in eukaryotes. H-Ser-Ser-OH is the ideal substrate to study processive phosphorylation by kinases (e.g., CK2 or GSK-3).

  • The Experiment: Incubate H-Ser-Ser-OH with ATP and Kinase.

  • The Insight: Determine if the kinase phosphorylates randomly or if the first phosphorylation event (priming) sterically/electronically facilitates the second. This models the "priming" mechanisms seen in glycogen synthase [3].

Splicing Factor Mimetics (SR Domains)

SR proteins (Serine/Arginine-rich) contain long repeats of Ser-Arg or Ser-Ser motifs. These domains are intrinsically disordered but structure themselves upon RNA binding or phosphorylation.

  • Application: H-Ser-Ser-OH serves as a control in Circular Dichroism (CD) studies to subtract the "random coil" baseline signal from larger SR-peptides, allowing researchers to isolate the folding contribution of the Arginine residues.

Visualization: Kinase Assay Logic

Kinase_Model Substrate H-Ser-Ser-OH MonoP pSer-Ser (Mono-phospho) Substrate->MonoP k1 (Slow?) Kinase Kinase (e.g., CK2) Kinase->MonoP DualP pSer-pSer (Hyper-phospho) Kinase->DualP ATP ATP ATP->MonoP ATP->DualP MonoP->DualP k2 (Fast/Primed?)

Caption: Kinetic model for sequential phosphorylation. H-Ser-Ser-OH allows determination of k1 vs k2 to test "priming" hypotheses.

References

  • Motifs of serine and threonine can drive association of transmembrane helices. Source: National Institutes of Health (PubMed) [Link]

  • L-Seryl-L-serine | C6H12N2O5 | CID 7019105. Source: PubChem [Link][7]

  • DeepPhoPred: Accurate Deep Learning Model to Predict Microbial Phosphorylation. Source: ResearchGate [Link][5]

  • Identification of two short peptide motifs from serine/arginine-rich protein... Source: National Institutes of Health (PubMed) [Link]

Sources

The Crossroads of Cellular Life: An In-depth Technical Guide to the Biological Significance of Endogenous Serine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Serine, while classified as a non-essential amino acid, occupies a central and indispensable nexus in cellular metabolism, signaling, and homeostasis. Far from being a mere proteinogenic building block, endogenous serine metabolism is a critical determinant of cellular fate, orchestrating a diverse array of physiological and pathological processes. This technical guide provides an in-depth exploration of the multifaceted biological significance of serine, designed for researchers, scientists, and drug development professionals. We will dissect the core metabolic pathways, elucidate its crucial roles in biosynthesis and cellular signaling, and examine its profound implications in oncology, neuroscience, and immunology. Furthermore, this guide will detail robust analytical methodologies for the quantification of serine and its key derivatives, providing a comprehensive resource for investigating its burgeoning potential as a biomarker and therapeutic target.

Introduction: Beyond a Simple Amino Acid

The traditional classification of L-serine as a "non-essential" amino acid, based on the body's capacity for de novo synthesis, belies its profound and systemic importance.[1][2] Endogenous serine synthesis and metabolism are not merely housekeeping functions but are dynamically regulated processes that are fundamental to life.[3] L-serine and its isomer, D-serine, are at the heart of a complex network of biochemical reactions that support cellular proliferation, redox balance, and intercellular communication.[1][2][[“]] Disruptions in serine metabolism are increasingly implicated in a range of pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making this pathway a fertile ground for novel therapeutic interventions.[3] This guide offers a detailed examination of the core pathways of serine metabolism and its far-reaching biological consequences.

The Serine Synthesis Pathway (SSP): A Central Metabolic Hub

The primary route for endogenous serine production is the Serine Synthesis Pathway (SSP), which shunts the glycolytic intermediate 3-phosphoglycerate (3-PG) into a three-step enzymatic cascade.[1][5][6] This pathway is a critical link between glucose metabolism and the anabolic needs of the cell.

Enzymatic Cascade of the SSP
  • 3-Phosphoglycerate Dehydrogenase (PHGDH): This NAD+-dependent enzyme catalyzes the initial and rate-limiting step, the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).[1][3]

  • Phosphoserine Aminotransferase 1 (PSAT1): 3-PHP is then transaminated by PSAT1, using glutamate as the amino group donor, to produce 3-phosphoserine (3-PS).[1][5]

  • Phosphoserine Phosphatase (PSPH): The final step is the dephosphorylation of 3-PS by PSPH to yield L-serine.[1][5]

The activity of the SSP is tightly regulated by cellular conditions, including nutrient availability and the activation of signaling pathways such as mTOR.[3]

SSP_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH (NAD+ -> NADH) 3_PS 3-Phosphoserine 3_PHP->3_PS PSAT1 (Glutamate -> α-KG) L_Serine L-Serine 3_PS->L_Serine PSPH (H2O -> Pi)

Caption: The de novo Serine Synthesis Pathway (SSP).

L-Serine's Diverse Metabolic Fates and Functions

Once synthesized, L-serine is channeled into a multitude of essential biosynthetic pathways, highlighting its central role in cellular anabolism.[2][7]

One-Carbon Metabolism

Serine is a primary donor of one-carbon units to the folate cycle.[3][8] The enzyme serine hydroxymethyltransferase (SHMT) converts serine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.[9] This molecule is crucial for:

  • Nucleotide Synthesis: Providing the carbon atoms for the synthesis of purines and thymidylate, essential for DNA replication and repair.[5][9]

  • Redox Homeostasis: Contributing to the generation of NADPH, which is vital for antioxidant defense.

  • Epigenetic Regulation: Supporting the methionine cycle and the production of S-adenosylmethethionine (SAM), the universal methyl donor for DNA, RNA, and histone methylation.[9]

Precursor to Biomolecules

L-serine serves as a direct precursor for the synthesis of a wide range of critical biomolecules:

  • Proteins: As one of the 20 proteinogenic amino acids, serine's hydroxyl group is a key site for post-translational modifications like phosphorylation, which regulates protein function.[[“]]

  • Amino Acids: It is a precursor for glycine and cysteine, the latter being a key component of the major intracellular antioxidant, glutathione.[10]

  • Lipids: Serine is essential for the synthesis of phospholipids (phosphatidylserine, phosphatidylethanolamine) and sphingolipids, which are critical components of cellular membranes and are involved in signaling.[1][[“]]

Serine_Fates cluster_one_carbon One-Carbon Metabolism cluster_biosynthesis Biosynthesis L_Serine L-Serine Glycine Glycine L_Serine->Glycine SHMT GSH Glutathione Synthesis L_Serine->GSH via Cysteine Proteins Protein Synthesis (Post-Translational Modification) L_Serine->Proteins Lipids Lipid Synthesis (Phospholipids, Sphingolipids) L_Serine->Lipids D_Serine D-Serine (Neuromodulation) L_Serine->D_Serine Serine Racemase One_Carbon_Units One-Carbon Units (for Folate Cycle) Glycine->One_Carbon_Units Nucleotides Nucleotide Synthesis (Purines, Thymidylate) One_Carbon_Units->Nucleotides SAM S-Adenosylmethionine (Methylation) One_Carbon_Units->SAM

Caption: Major metabolic fates of endogenous L-serine.

The Significance of D-Serine in Neuromodulation

In the central nervous system, L-serine is converted to its enantiomer, D-serine, by the enzyme serine racemase. D-serine is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity, learning, and memory.[3] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.

Serine Metabolism in Disease: A Double-Edged Sword

The central role of serine in cellular proliferation and biosynthesis makes its metabolism a critical factor in various diseases, most notably cancer.

Oncology

Many types of cancer exhibit a heightened dependence on the SSP to fuel their rapid growth and proliferation.[3][5] The upregulation of PHGDH is a common feature in several cancers, including breast cancer and melanoma, and is often associated with poor prognosis.[3] This metabolic reprogramming allows tumor cells to produce the necessary building blocks for biomass accumulation and to maintain redox balance in the harsh tumor microenvironment. Consequently, targeting the SSP has emerged as a promising therapeutic strategy in oncology.[3]

Neurological Disorders

Alterations in serine metabolism are linked to a spectrum of neurological conditions.[3] L-serine deficiency can lead to impaired nervous system function due to abnormal metabolism of phospholipids and sphingolipids.[1][[“]] Furthermore, as mentioned, imbalances in D-serine are associated with various psychiatric and neurodegenerative diseases.

Immunology

Serine metabolism is also crucial for a functional immune system, particularly for the activation and differentiation of T cells.[3] Under serine-limited conditions, T-cell function can be impaired. This has significant implications for anti-tumor immunity and the development of autoimmune diseases.

Therapeutic Targeting of Serine Metabolism

The dependency of certain cancers on the SSP has spurred the development of inhibitors targeting its key enzymes, particularly PHGDH.[3] These inhibitors aim to selectively starve cancer cells of a critical nutrient, thereby impeding their growth. Additionally, dietary interventions involving serine restriction are being explored as a potential adjuvant to conventional cancer therapies.

Analytical Methodologies for Serine Quantification

Accurate quantification of serine and its derivatives in biological matrices is essential for both basic research and clinical applications. High-performance liquid chromatography (HPLC) is a widely used and robust method for this purpose.

Protocol: HPLC-based Quantification of D- and L-Serine

This protocol outlines a common approach for the separation and detection of D- and L-serine using pre-column derivatization followed by reversed-phase HPLC with fluorescence detection.

Rationale: Serine lacks a strong chromophore, making direct UV detection insensitive. Derivatization with a fluorescent tag, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), creates diastereomers that can be resolved on a standard C18 column and detected with high sensitivity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Deproteinize biological samples (e.g., plasma, tissue homogenates) using a suitable method, such as precipitation with perchloric acid or methanol, followed by centrifugation.

    • Collect the supernatant and neutralize if necessary.

  • Derivatization:

    • In a reaction vial, mix the sample supernatant with a borate buffer.

    • Add the derivatizing reagent (a mixture of OPA and the chiral thiol).

    • Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature. The reaction should be precisely timed for reproducibility.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reversed-phase HPLC system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the OPA adducts (e.g., Ex: 340 nm, Em: 450 nm).

  • Quantification:

    • Generate a standard curve using known concentrations of D- and L-serine standards that have undergone the same derivatization procedure.

    • Calculate the concentration of D- and L-serine in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Deproteinization Deproteinization (e.g., Acid Precipitation) Sample->Deproteinization Supernatant Collect Supernatant Deproteinization->Supernatant Derivatization Pre-column Derivatization (OPA + Chiral Thiol) Supernatant->Derivatization HPLC RP-HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Caption: Workflow for HPLC-based quantification of serine.

Conclusion and Future Perspectives

Endogenous serine stands at a critical intersection of cellular metabolism, biosynthesis, and signaling. Its importance extends far beyond its role as a simple building block for proteins. The intricate network of pathways that constitute serine metabolism is fundamental to cellular health and is increasingly recognized as a key player in the pathogenesis of major human diseases. The continued exploration of serine metabolism, aided by robust analytical techniques, holds immense promise for the development of novel diagnostic biomarkers and targeted therapeutic strategies. For researchers and drug development professionals, a deep understanding of the biological significance of endogenous serine is paramount for unlocking new avenues to combat cancer, neurodegenerative disorders, and a host of other metabolic diseases.

References

  • Metabolites. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. MDPI. Retrieved from [Link]

  • Trends in Biochemical Sciences. (2016). Serine and glycine metabolism in cancer. Cell Press. Retrieved from [Link]

  • YouTube. (2021). Serine Synthesis | Biochemistry. Tooth Fairy Tutor. Retrieved from [Link]

  • PubChem. (n.d.). L-seryl-L-serine. National Center for Biotechnology Information. Retrieved from [Link]

  • FEBS Letters. (2008). Ser-His catalyses the formation of peptides and PNAs. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (2023). Sources and Sinks of Serine in Nutrition, Health, and Disease. Retrieved from [Link]

  • Nutrients. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. MDPI. Retrieved from [Link]

  • YouTube. (2015). Serine, Glycine Biosynthesis. Catalyst University. Retrieved from [Link]

  • ResearchGate. (1942). SYNTHESIS OF PEPTIDES OF l-SERINE. Retrieved from [Link]

  • YouTube. (2017). The serine biosynthesis pathway and its role in T-ALL. VJHemOnc. Retrieved from [Link]

  • Annual Review of Nutrition. (2023). Sources and Sinks of Serine in Nutrition, Health, and Disease. Retrieved from [Link]

  • PubMed. (2023). Sources and Sinks of Serine in Nutrition, Health, and Disease. National Library of Medicine. Retrieved from [Link]

  • PubMed. (2019). Evolutionary relationships between seryl-histidine dipeptide and modern serine proteases from the analysis based on mass spectrometry and bioinformatics. National Library of Medicine. Retrieved from [Link]

  • PubMed. (2004). Dipeptide seryl-histidine and related oligopeptides cleave DNA, protein, and a carboxyl ester. National Library of Medicine. Retrieved from [Link]

  • YouTube. (2018). Serine Family and Methionine Catabolism – Biochemistry | Lecturio. Lecturio Medical. Retrieved from [Link]

  • Trade Science Inc. (n.d.). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. Retrieved from [Link]

  • CABI Digital Library. (2017). Cellular responses to serine in yeast. Retrieved from [Link]

  • ResearchGate. (2023). Serine activates defense mechanisms via glutamate receptor-like channel 3.4 and calcium-dependent protein kinase 5 signaling in plants. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (1994). Gas-phase basicities of serine and dipeptides of serine and glycine. SpringerLink. Retrieved from [Link]

  • Chem. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Cell Press. Retrieved from [Link]

  • PubMed. (2015). Serine/threonine ligation for the chemical synthesis of proteins. National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Dynamics and Crystallographic Analysis of L-Seryl-L-Serine (H-Ser-Ser-OH)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and structural biologists. It synthesizes crystallographic principles with specific conformational analysis of the L-Seryl-L-Serine dipeptide.

Executive Summary

The dipeptide H-Ser-Ser-OH (L-Seryl-L-Serine) represents the fundamental repeating unit of polyserine tracts found in diverse proteomes, often associated with flexible linkers and "serine zipper" motifs. Unlike hydrophobic dipeptides that drive aggregation via van der Waals forces, H-Ser-Ser-OH crystallization is dominated by a complex, cooperative network of hydrogen bonds involving the backbone amide, the C-terminal carboxylate, and—critically—the dual side-chain hydroxyl groups.

This guide provides an in-depth analysis of the structural conformation of H-Ser-Ser-OH, detailing its zwitterionic character in the crystalline state, its propensity for


-strand-like extension, and the experimental protocols required to resolve its hydration-dependent crystal lattice.

Crystal Architecture & Unit Cell Parameters

While individual amino acids like L-Serine crystallize reliably in the orthorhombic space group


, the dipeptide H-Ser-Ser-OH introduces a peptide bond vector that alters the packing symmetry.
The Zwitterionic Lattice

In its crystalline form, H-Ser-Ser-OH exists as a zwitterion :



This charge separation dictates the primary "head-to-tail" packing motif. The ammonium group (


) acts as a triple hydrogen bond donor, while the carboxylate group (

) acts as a multi-point acceptor.
Predicted & Observed Unit Cell Characteristics

Based on homologous serine-rich peptide structures (e.g., CSD Refcode LSERINE comparisons), H-Ser-Ser-OH typically adopts an Orthorhombic or Monoclinic crystal system depending on the degree of hydration.

ParameterValue / CharacteristicMechanistic Insight
Space Group Typically

or

Chiral space group required by L-enantiomers.
Peptide Bond Trans (

)
Minimizes steric clash between

and

.
Packing Motif Anti-parallel

-sheet like
Stabilized by intermolecular H-bonds perpendicular to the chain axis.
Solvent Content High (

)
Hydroxyl side chains recruit structural water molecules, often forming water bridges.

Conformational Analysis: Torsion Angles & Geometry

The biological activity and solubility of H-Ser-Ser-OH are governed by its rotational freedom. In the crystal state, this freedom is restricted to energetic minima.

Backbone Torsion Angles ( )

The dipeptide adopts an extended conformation similar to a


-strand.
  • 
     (N-C
    
    
    
    ):
    
    
    to
    
    
  • 
     (C
    
    
    
    -C'):
    
    
    to
    
    
  • 
     (Peptide Bond): 
    
    
    
    (Planar Trans)[1]
Side-Chain Rotamers ( )

The serine side chain (


) is unique because the hydroxyl group can act as both a donor and an acceptor. The 

angle (N-C

-C

-O

) typically clusters around:
  • 
     (
    
    
    
    ):
    Most common in crystal structures; allows O
    
    
    to H-bond with the backbone carbonyl.
  • 
     (
    
    
    
    ):
    Often observed when involved in intermolecular lattice contacts.
The Hydrogen Bonding Network

The stability of H-Ser-Ser-OH crystals is not derived from hydrophobic burial but from a "saturated" H-bond network.

  • Backbone:

    
     (Classic peptide bond interaction).
    
  • Termini:

    
     (Strong electrostatic "salt bridge" character).
    
  • Side Chain:

    
     (Intra-residue) or 
    
    
    
    (Inter-residue "serine zipper").

Visualizing the Structural Logic

The following diagram illustrates the hierarchical organization of the H-Ser-Ser-OH crystal lattice, moving from molecular geometry to lattice forces.

SerSerStructure Molecule H-Ser-Ser-OH Molecule Zwitterion Zwitterionic Termini (NH3+ / COO-) Molecule->Zwitterion PeptideBond Trans Peptide Bond (omega ~ 180°) Molecule->PeptideBond SideChain Side Chain Hydroxyls (-CH2OH) Molecule->SideChain PrimaryInteraction Electrostatic Head-to-Tail Attraction Zwitterion->PrimaryInteraction Drives PeptideBond->PrimaryInteraction Aligns SecondaryInteraction Lateral H-Bonding (Zipper Motif) SideChain->SecondaryInteraction Stabilizes Lattice Crystal Lattice (P21 21 21) PrimaryInteraction->Lattice Forms Chains SecondaryInteraction->Lattice Cross-links Chains

Figure 1: Structural hierarchy of H-Ser-Ser-OH crystallization, highlighting the interplay between zwitterionic forces and side-chain hydrogen bonding.

Experimental Protocol: Crystallization & Structure Solution

To validate the conformation of H-Ser-Ser-OH in your specific formulation, follow this self-validating workflow.

Crystallization Strategy (Vapor Diffusion)

Serine peptides are highly soluble in water. Crystallization requires slow desolvation to prevent amorphous precipitation.

  • Preparation: Dissolve H-Ser-Ser-OH to saturation (approx. 50 mg/mL) in ultrapure water.

  • Precipitant Screening: Mix 1:1 with Ethanol or Methanol (volatile antisolvents) in a hanging drop setup.

  • pH Tuning: Crystals are most stable near the isoelectric point (pI

    
     5.7). Adjust buffer if necessary.
    
  • Observation: Look for clear, prismatic needles appearing within 48-72 hours.

X-Ray Diffraction Workflow

The following DOT diagram outlines the critical decision path for solving the structure.

XRDWorkflow Crystal Single Crystal Harvesting Cryo Cryo-Protection (20% Glycerol) Crystal->Cryo Diffraction X-Ray Diffraction (Cu/Mo Source) Cryo->Diffraction Indexing Index Unit Cell (Mosflm/XDS) Diffraction->Indexing Solving Structure Solution (Direct Methods) Indexing->Solving Phase Problem Refinement Refinement (SHELXL) Solving->Refinement R-factor < 5%

Figure 2: Step-by-step workflow for X-ray diffraction analysis of small peptide crystals.

Implications for Drug Development[2]

Understanding the H-Ser-Ser-OH structure is critical for:

  • Solubility Engineering: The high solubility of Ser-Ser motifs is due to the exposed hydroxyls. Masking these (e.g., via phosphorylation) dramatically alters the crystal packing and solubility profile.

  • Formulation Stability: In solid-state formulations, amorphous Ser-Ser regions are hygroscopic. Inducing the crystalline form (via the protocol above) ensures long-term chemical stability.

  • Peptide Mimetics: The specific distance between the two hydroxyl groups in the trans conformation (

    
    ) provides a scaffold for designing bidentate ligands.
    

References

  • Suresh, S., & Vijayan, M. (1983). Structure and interactions of the amino acid serine: X-ray analysis of the crystal structure of L-serine. International Journal of Peptide and Protein Research, 22(2), 129–143. Link

  • Görbitz, C. H. (2007). The structure of nanotubes formed by hydrophobic dipeptides. Chemistry – A European Journal, 13(36), 10229–10232. (Provides comparative context for dipeptide packing). Link

  • Ramachandran, G. N., & Sasisekharan, V. (1968). Conformation of polypeptides and proteins.[2] Advances in Protein Chemistry, 23, 283-438. (Foundational text on torsion angles). Link

  • Cambridge Structural Database (CSD). Entry: LSERINE (L-Serine). (Used as the reference standard for unit cell parameters). Link

Sources

Methodological & Application

Application Note: High-Resolution Profiling of Dipeptidase Activity Using H-Ser-Ser-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The accurate characterization of proteolytic enzymes requires substrates that offer structural specificity and defined cleavage kinetics. H-Ser-Ser-OH (Seryl-serine) is a dipeptide substrate utilized primarily to profile Dipeptidase activity (EC 3.4.13.x), specifically targeting enzymes such as Cytosolic Non-Specific Dipeptidase (CNDP2) and bacterial Peptidase D (PepD) .

Unlike chromogenic substrates (e.g., pNA or AMC derivatives), H-Ser-Ser-OH is a native, non-fluorogenic dipeptide. Its hydrolysis yields two equivalents of L-Serine, requiring separation-based detection methods such as RP-HPLC or LC-MS . This application note details a validated protocol for using H-Ser-Ser-OH to assay dipeptidase activity, emphasizing pre-column derivatization with o-Phthaldialdehyde (OPA) for high-sensitivity fluorescence detection.

Key Applications
  • Enzyme Kinetics: Determination of

    
     and 
    
    
    
    for dipeptidases with polar specificity.
  • Substrate Specificity Profiling: Distinguishing between broad-spectrum dipeptidases and specific prolyl-dipeptidases (e.g., DPP-IV, which poorly cleaves Ser-Ser).

  • Metabolic Flux Analysis: Monitoring the final stages of protein degradation in cytosolic extracts.

Mechanism of Action

The assay relies on the hydrolytic cleavage of the peptide bond between the two serine residues. Since the substrate and product lack intrinsic chromophores at useful wavelengths, chemical derivatization is employed to render them fluorescent.

Reaction Stoichiometry:



Detection Principle (OPA Derivatization): Primary amines (N-terminus of the dipeptide and the free amino group of the liberated Serine) react with OPA in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.

  • Substrate Signal: 1 Isoindole unit per molecule.

  • Product Signal: 2 Isoindole units per hydrolysis event (2x Serine).

  • Differentiation: The derivatized Dipeptide and Amino Acid are separated via C18 Reverse Phase HPLC based on hydrophobicity.

Pathway Visualization

ReactionPathway Substrate H-Ser-Ser-OH (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Deriv Fluorescent Isoindole Substrate->Deriv + OPA/Thiol (Baseline Signal) Enzyme Dipeptidase (e.g., CNDP2) Enzyme->Complex Product 2 x L-Serine (Product) Complex->Product Hydrolysis Product->Deriv + OPA/Thiol (Derivatization)

Figure 1: Enzymatic hydrolysis of H-Ser-Ser-OH followed by chemical derivatization for detection.

Experimental Protocol

Materials & Reagents
ComponentSpecificationStorage
Substrate H-Ser-Ser-OH (High Purity >98%)-20°C (Desiccated)
Buffer 50 mM HEPES or Tris-HCl, pH 7.54°C
Cofactors

or

(1 mM)
Room Temp
Stop Solution 10% Trichloroacetic Acid (TCA)4°C
Derivatization Reagent OPA / 2-MercaptoethanolPrepare Fresh/Dark
Standard L-Serine (Analytical Grade)Room Temp
Assay Workflow (Step-by-Step)
Step 1: Substrate Preparation
  • Dissolve H-Ser-Ser-OH in the Assay Buffer to a stock concentration of 10 mM .

  • Note: Ensure the pH is re-adjusted to 7.5 if the peptide acts as a buffer.

Step 2: Enzymatic Reaction
  • In a microcentrifuge tube, combine:

    • 
       Assay Buffer (with cofactors if required).
      
    • 
       Enzyme Sample (Lysate or Purified Protease).
      
  • Pre-incubate at 37°C for 5 minutes .

  • Initiate reaction by adding

    
     of 10 mM H-Ser-Ser-OH  (Final conc: 1 mM).
    
  • Incubate at 37°C for the desired time (e.g., 15, 30, 60 min).

Step 3: Termination
  • Add

    
     of 10% TCA  to stop the reaction.
    
  • Vortex immediately.

  • Centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.

  • Collect the supernatant.

Step 4: Automated Pre-Column Derivatization (HPLC)

If using an autosampler with mixing capabilities:

  • Reagent A: OPA Reagent (Sigma-Aldrich or equivalent).

  • Program: Mix

    
     Supernatant + 
    
    
    
    OPA Reagent.
  • Wait: 1.0 minute (reaction is rapid).

  • Inject:

    
     onto the column.[1]
    
HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

  • Gradient: 0% B to 40% B over 15 minutes.

  • Flow Rate:

    
    .
    
  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]

Data Analysis & Validation

Calculation of Activity

The hydrolysis of H-Ser-Ser-OH results in the liberation of two Serine molecules. When quantifying, ensure your standard curve is based on molarity of L-Serine.



Note: The division by 2 accounts for the stoichiometry (1 mol Substrate 

2 mol Product).
Quality Control (Self-Validating System)

To ensure Trustworthiness of the data, include the following controls:

Control TypeCompositionExpected ResultPurpose
Substrate Blank Buffer + Substrate (No Enzyme)Single Peak (Ser-Ser)Checks for spontaneous hydrolysis.
Enzyme Blank Enzyme + Buffer (No Substrate)No PeaksChecks for endogenous amino acids in lysate.
Inhibition Control Enzyme + Substrate + BestatinReduced ActivityConfirms metallo-dipeptidase activity.
Internal Standard Norvaline (spiked post-quench)Constant Peak AreaCorrects for injection variability.
Experimental Logic Diagram

ExperimentalLogic Start Start Assay Incubate Incubate Enzyme + H-Ser-Ser-OH Start->Incubate Quench Quench with TCA (Precipitate Protein) Incubate->Quench Derivatize Derivatize with OPA (Fluorescent Tagging) Quench->Derivatize HPLC RP-HPLC Separation (C18 Column) Derivatize->HPLC Analyze Quantify Peak Area (Serine vs Ser-Ser) HPLC->Analyze Decision Is Serine Peak > Blank? Analyze->Decision Decision->Start No (Optimization) Result Calculate Specific Activity Decision->Result Yes

Figure 2: Logical workflow for the HPLC-based protease assay.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: OPA derivatives are unstable.

    • Solution: Ensure the autosampler injects immediately (<2 min) after mixing. Alternatively, use FMOC-Cl for stable derivatives, though this requires a secondary extraction step.

  • Issue: High Background.

    • Cause: Contamination of L-Serine in the enzyme preparation.

    • Solution: Dialyze the enzyme sample against the assay buffer prior to the experiment.

  • Issue: Peak Overlap.

    • Cause: Gradient too steep.

    • Solution: Shallow the gradient between 0-20% B to better resolve the polar Serine from the slightly less polar Ser-Ser.

References

  • Teufel, M. et al. (2003). "Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase." Journal of Biological Chemistry.

  • Sigma-Aldrich. (2023). "Amino Acid Analysis by HPLC: OPA Derivatization Protocol." Technical Bulletin.

  • Lozano, P. et al. (1998).
  • Waters Corporation. (2023). "AccQ-Tag Ultra Derivatization Kit for Amino Acid Analysis." Application Note.

(Note: While H-Ser-Ser-OH is a specific reagent, the protocols for its analysis are derived from standard amino acid/dipeptide analysis methodologies cited above.)

Sources

Application Note: H-Ser-Ser-OH as a Novel Hydrophilic Excipient for Enhancing the Solubility of Poorly Water-Soluble Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The clinical efficacy of numerous Active Pharmaceutical Ingredients (APIs) is hampered by their poor aqueous solubility, a challenge that significantly impacts bioavailability and formulation development. This application note introduces the dipeptide H-Ser-Ser-OH (Seryl-serine) as a promising, small-molecule hydrophilic excipient for enhancing the solubility of BCS Class II and IV compounds. We present the scientific rationale for its use, grounded in the inherent properties of serine, and propose potential mechanisms of action, including hydrotropy and the formation of amorphous solid dispersions. This guide provides a comprehensive framework, including detailed, step-by-step protocols for phase solubility studies and the preparation of solid dispersions via the solvent evaporation method. By offering a systematic approach to evaluating H-Ser-Ser-OH, this document serves as a practical resource for formulation scientists seeking innovative solutions to drug solubility challenges.

Introduction: The Solubility Challenge in Drug Development

A significant portion of new chemical entities emerging from drug discovery pipelines, estimated to be as high as 90% of molecules, exhibit poor aqueous solubility.[1] This characteristic is a primary factor leading to low and variable oral bioavailability, thereby posing a major hurdle to the development of effective medicines. Various techniques have been developed to address this issue, including particle size reduction, salt formation, and the use of lipid-based formulations.[1] Another powerful strategy involves the use of hydrophilic excipients to create amorphous solid dispersions or to leverage the phenomenon of hydrotropy.[2][3]

Short peptides, particularly dipeptides and tripeptides, are emerging as a versatile class of excipients.[4][5] Their modular nature allows for the fine-tuning of physicochemical properties like polarity and hydrogen-bonding capacity.[5] This application note focuses on the dipeptide H-Ser-Ser-OH, a molecule composed of two L-serine amino acids. Due to the hydrophilic nature of its constituent amino acid, H-Ser-Ser-OH presents an intriguing candidate as a solubility enhancer.

Scientific Rationale: The Potential of H-Ser-Ser-OH

The selection of H-Ser-Ser-OH as a potential solubility enhancer is based on the fundamental chemical properties of its building block, L-serine.

  • Inherent Hydrophilicity: L-serine possesses a polar hydroxyl (-OH) side chain, which readily participates in hydrogen bonding with water molecules.[6] This makes L-serine itself highly water-soluble, with reported solubilities exceeding 50 mg/mL.[7][8]

  • Amplified Hydrogen Bonding Capacity: The dipeptide H-Ser-Ser-OH contains two hydroxyl side chains, a carboxyl terminus, an amino terminus, and a peptide bond. This abundance of hydrogen bond donors and acceptors creates a highly polar molecule capable of extensive interactions with both water and polar functional groups on an API.

  • Low Molecular Weight: As a small molecule, H-Ser-Ser-OH can efficiently interact with API molecules on a molecular level without adding significant bulk to the final formulation.

Proposed Mechanisms of Solubility Enhancement

The enhancement of API solubility by H-Ser-Ser-OH can be attributed to one or a combination of the following mechanisms:

  • Hydrotropy: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of a primary solute.[9][10] The mechanism is thought to involve the formation of transient, non-covalent assemblies where the hydrotrope molecules interact with the insoluble drug, disrupting its self-association and presenting a more hydrophilic exterior to the aqueous environment.[10][11] The multiple polar groups of H-Ser-Ser-OH make it a plausible hydrotropic agent.

  • Amorphous Solid Dispersion: H-Ser-Ser-OH can act as a hydrophilic carrier in a solid dispersion. In this system, the crystalline API is molecularly dispersed within the H-Ser-Ser-OH matrix.[12] This conversion from a stable crystalline form to a higher-energy amorphous state eliminates the need to overcome the crystal lattice energy during dissolution, often leading to dramatically increased dissolution rates and apparent solubility.[13]

Figure 1: Proposed mechanisms for solubility enhancement by H-Ser-Ser-OH.

Physicochemical Properties of Serine and Related Peptides

A clear understanding of the excipient's properties is crucial for formulation design.

PropertyH-Ser-OH (L-Serine)[1][7][14]H-Ser-Ser-Ser-OH[15]H-Ser-Ser-OH (Calculated)
CAS Number 56-45-16620-98-013051-78-2 (L-form)
Molecular Formula C₃H₇NO₃C₉H₁₇N₃O₇C₆H₁₂N₂O₅
Molecular Weight 105.09 g/mol 279.25 g/mol 192.17 g/mol
Appearance White solidData not availableExpected to be a white solid
Aqueous Solubility >50 mg/mLExpected to be highExpected to be high

Experimental Workflow for Evaluation

A systematic evaluation is necessary to determine the efficacy of H-Ser-Ser-OH for a specific API. The following workflow provides a logical progression from initial screening to formulation characterization.

Workflow start Select Poorly Soluble API (BCS Class II/IV) phase_sol Protocol 1: Phase Solubility Study start->phase_sol analyze_phase Analyze Results: Plot Solubility vs. [H-Ser-Ser-OH] Determine Higuchi-Connors Profile phase_sol->analyze_phase decision Significant Solubility Increase? analyze_phase->decision solid_disp Protocol 2: Prepare Solid Dispersions (e.g., Solvent Evaporation) decision->solid_disp Yes stop Conclusion: Not a suitable enhancer for this API decision->stop No charac Protocol 3: Characterize Formulations (Dissolution, FTIR, DSC/XRD) solid_disp->charac interpret Interpret Data & Optimize Formulation Ratio charac->interpret end Optimized Formulation for Further Development interpret->end

Figure 2: Systematic workflow for evaluating H-Ser-Ser-OH as a solubility enhancer.

Detailed Experimental Protocols

Protocol 1: Phase Solubility Studies

Objective: To quantify the effect of increasing concentrations of H-Ser-Ser-OH on the aqueous solubility of a model API and to determine the nature of the interaction based on the Higuchi and Connors classification.[16][17]

Materials:

  • Model poorly soluble API

  • H-Ser-Ser-OH

  • Purified water or relevant buffer solution (e.g., phosphate buffer, pH 6.8)

  • Scintillation vials or sealed glass tubes (e.g., 20 mL)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical instrumentation for API quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Equipment:

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Analytical balance

  • pH meter

  • Vortex mixer

Procedure:

  • Prepare H-Ser-Ser-OH Stock Solutions: Prepare a series of aqueous solutions of H-Ser-Ser-OH at various concentrations (e.g., 0, 10, 25, 50, 100, 200 mM) in the desired buffer.

  • Add Excess API: To a set of vials (in triplicate for each concentration), add an excess amount of the API. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Add H-Ser-Ser-OH Solutions: Add a fixed volume (e.g., 10 mL) of each H-Ser-Ser-OH solution to the corresponding vials. The vial with 0 mM H-Ser-Ser-OH will determine the intrinsic solubility (S₀) of the API.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker. Agitate the samples for a predetermined time (e.g., 48-72 hours) until equilibrium is reached.

    • Causality Note: A 48-72 hour period is typically sufficient for most systems to reach solubility equilibrium. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to validate the equilibration time for a new API.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved API particles.

    • Trustworthiness Note: The first few drops of the filtrate should be discarded to avoid any potential drug adsorption onto the filter membrane.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent and quantify the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the total concentration of the dissolved API (y-axis) against the concentration of H-Ser-Ser-OH (x-axis). Analyze the resulting phase solubility diagram.[17] An Aₗ-type linear plot suggests the formation of a soluble 1:1 complex.[16]

Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation

Objective: To prepare amorphous solid dispersions of a model API with H-Ser-Ser-OH as the hydrophilic carrier to enhance dissolution rates.[2][12][18]

Materials:

  • Model poorly soluble API

  • H-Ser-Ser-OH

  • A common volatile solvent in which both the API and H-Ser-Ser-OH are soluble (e.g., methanol, ethanol, or a co-solvent system). A preliminary solvent screen is required.

  • Round-bottom flasks

  • Mortar and pestle

  • Sieves (e.g., 60-100 mesh)

Equipment:

  • Rotary evaporator (Rotovap) with a water bath

  • Vacuum oven or desiccator

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Selection of Ratios: Decide on the weight ratios of API to H-Ser-Ser-OH to be prepared (e.g., 1:1, 1:3, 1:5, 1:9 w/w). A physical mixture of the same ratio should also be prepared for comparison by gently blending the powders.

  • Dissolution: In a round-bottom flask, dissolve the accurately weighed API and H-Ser-Ser-OH in a minimal amount of the selected common solvent. Stir until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Causality Note: Using a relatively low temperature prevents thermal degradation of the API and excipient. The rotation ensures a thin film is formed, facilitating uniform and efficient solvent removal.[19]

  • Drying: Once a solid film is formed, transfer the flask to a vacuum oven or desiccator and dry under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Carefully scrape the solid mass from the flask. Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.[12]

  • Storage: Store the prepared solid dispersion in a tightly sealed container with a desiccant to prevent moisture absorption and potential recrystallization.

Protocol 3: Characterization of Solid Dispersions

Objective: To evaluate the performance and physical state of the prepared solid dispersions.

  • In Vitro Dissolution Studies:

    • Method: Use a USP Type II (Paddle) dissolution apparatus.[13]

    • Medium: 900 mL of a relevant dissolution medium (e.g., 0.1 N HCl, pH 6.8 phosphate buffer).

    • Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at a suitable rate (e.g., 75 RPM).

    • Procedure: Add an amount of pure API, the physical mixture, and each solid dispersion equivalent to a specific dose of the API into separate dissolution vessels. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the volume with fresh medium. Filter and analyze the samples for API concentration.

    • Analysis: Plot the percentage of drug dissolved versus time for each formulation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the API and H-Ser-Ser-OH.

    • Procedure: Obtain spectra for the pure API, pure H-Ser-Ser-OH, the physical mixture, and the prepared solid dispersions.

    • Interpretation: Shifts, broadening, or disappearance of characteristic peaks (e.g., C=O, -OH, N-H stretching) in the solid dispersion spectrum compared to the physical mixture can indicate molecular interactions.

  • Differential Scanning Calorimetry (DSC) / X-Ray Powder Diffraction (XRPD):

    • Purpose: To determine the physical state (crystalline or amorphous) of the API within the solid dispersion.

    • DSC: The absence of the API's characteristic melting endotherm in the thermogram of the solid dispersion suggests that the drug is in an amorphous state.

    • XRPD: The disappearance of sharp diffraction peaks corresponding to the crystalline API in the diffractogram of the solid dispersion is strong evidence of amorphization.

References

  • BuyersGuideChem. H-L-Ser-OH | 56-45-1. [Link]

  • Aapptec Peptides. H-Ser-OH, L-Serine, CAS 56-45-1. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021). [Link]

  • Jóhannesson, G. et al. Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method. Chemical & Pharmaceutical Bulletin. [Link]

  • Aapptec Peptides. H-Ser(tBu)-OH [18822-58-7]. [Link]

  • Rie Lykkegaard Christensen, et al. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Pharmaceutics via PMC. [Link]

  • Singh Chhater, et al. SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • The Pharma Innovation Journal. A review: Hydrotropy a solubility enhancing technique. (2019). [Link]

  • Namdev, D., et al. A Brief Review on Solubility Enhancement Technique: Hydrotropy. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Yonemochi, E., & Uehata, K. Peptides as functional excipients for drug delivery. Advanced Drug Delivery Reviews via PubMed. [Link]

  • Asati, A. V., et al. Solubility Enhancement of BCS Classified II/IV Drug – Solid Dispersion of Apixaban by Solvent Evaporation. International Journal of Pharmaceutical Investigation. [Link]

  • Patel, M., et al. Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. International Journal of Pharmaceutical Investigation. [Link]

  • ResearchGate. Dissolution enhancement of poorly soluble drug by solvent evaporation method using hydrophilic polymer: a solid dispersion technique. (2012). [Link]

  • Loftsson, T., & Brewster, M. E. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). [Link]

  • Yonemochi, E., & Uehata, K. Peptides as functional excipients for drug delivery. PubMed. [Link]

  • Farmacia Journal. PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. [Link]

  • ResearchGate. A review on solubility enhancement using hydrotropic phenomena. (2016). [Link]

  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). [Link]

  • Christensen, R. L., et al. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. (2022). [Link]

  • CONICET. Phase solubility studies and stability of cholesterol/cyclodextrin inclusion complexes. (2011). [Link]

  • Al-Dhubiab, B. E., et al. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC. [Link]

  • Taylor & Francis. Manufacturing Peptides as Active Pharmaceutical Ingredients. (2009). [Link]

  • Tran, P., et al. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. PMC. [Link]

Sources

Application Note: High-Precision Glycosylation of H-Ser-Ser-OH Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Considerations

The seryl-serine (Ser-Ser) dipeptide motif represents a fundamental "hotspot" for mucin-type O-glycosylation in eukaryotic proteomes. However, the chemical glycosylation of H-Ser-Ser-OH presents a unique synthetic challenge: the presence of two competing primary amine/carboxylic acid functionalities (zwitterionic nature) and two competing hydroxyl groups (side chains).

The Core Challenge: Direct chemical glycosylation of unprotected H-Ser-Ser-OH is chemically non-viable due to solubility issues in organic solvents and lack of regioselectivity.

The Solution: This guide details two distinct, field-validated workflows to achieve the glycosylated dipeptide:

  • Method A (Chemical): The "Cassette Approach" using protected precursors (Fmoc-Ser-Ser-OBn) and Schmidt trichloroacetimidate donors. Best for gram-scale synthesis and non-native sugar analogs.

  • Method B (Chemoenzymatic): The "Direct Approach" using recombinant Polypeptide GalNAc-transferases (GalNAc-Ts) on free peptides. Best for physiological accuracy and micro-scale libraries.

Method A: Chemical Glycosylation (Schmidt Imidate Protocol)

Rationale

The Schmidt trichloroacetimidate method is preferred over Koenigs-Knorr (halides) due to its stability at room temperature and activation under mild Lewis acid conditions. To achieve the biologically relevant


-linkage (1,2-cis), we utilize a donor with a non-participating group at C-2 (e.g., Azide 

) rather than an ester, which would force a

-linkage via neighboring group participation.
Reaction Mechanism

The reaction proceeds via an


-like mechanism where the Lewis acid (TMSOTf) activates the imidate, expelling the leaving group to form an oxocarbenium ion. The acceptor (Ser-OH) attacks this planar intermediate.

ChemicalGlycosylation cluster_conditions Critical Parameters Donor GalNAc Donor (Trichloroacetimidate) Intermed Oxocarbenium Ion (Reactive Intermediate) Donor->Intermed Activation (-78°C) Activator Lewis Acid (TMSOTf) Activator->Donor Product Glycopeptide (alpha-selective) Intermed->Product Glycosidic Bond Formation Acceptor Protected Dipeptide (Fmoc-Ser-Ser-OBn) Acceptor->Intermed Nucleophilic Attack Params Solvent: DCM/Ether (Effect on alpha/beta) Temp: -40°C to -20°C Moisture: Strictly Anhydrous

Figure 1: Mechanistic pathway of Schmidt Trichloroacetimidate glycosylation emphasizing the oxocarbenium intermediate.

Protocol: Chemical Synthesis

Pre-requisite: Synthesis of Fmoc-Ser-Ser-OBn (Carboxyl benzyl protection is essential to prevent side reactions).

Materials:

  • Acceptor: Fmoc-Ser-Ser-OBn (1.0 eq)

  • Donor: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactopyranosyl trichloroacetimidate (1.5 eq)

  • Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Solvent: Anhydrous Dichloromethane (DCM) and Diethyl Ether (

    
    ) (4:1 ratio to enhance 
    
    
    
    -selectivity).
  • Quench: Triethylamine (

    
    ).
    

Step-by-Step Procedure:

  • Drying (Critical): Lyophilize the acceptor and donor from benzene or toluene overnight to remove trace water. Water competes with the peptide hydroxyl, hydrolyzing the donor to a hemiacetal.

  • Solubilization: Dissolve Acceptor (1.0 mmol) and Donor (1.5 mmol) in anhydrous DCM/

    
     (10 mL) under Argon atmosphere.
    
  • Sieve Activation: Add activated 4Å Molecular Sieves (powdered) to the solution. Stir for 30 minutes at Room Temperature (RT) to ensure total dryness.

  • Cooling: Cool the reaction mixture to -40°C using an acetonitrile/dry ice bath.

    • Expert Tip: Do not use -78°C; the reaction is often too sluggish. Do not start at 0°C; you will lose

      
      -selectivity.
      
  • Activation: Add TMSOTf (0.1 eq) dropwise.

  • Reaction Monitoring: Stir at -40°C for 1 hour, then allow to warm to -20°C over 2 hours. Monitor by TLC (Ethyl Acetate/Hexane). Look for the disappearance of the high-Rf donor spot.

  • Quenching: Once conversion is >90%, add

    
     (0.5 mL) to neutralize the Lewis acid.
    
  • Workup: Filter through Celite to remove sieves. Concentrate in vacuo.

  • Deprotection (Post-Glycosylation):

    • Azide Reduction: Zinc/Acetic Acid or Thioacetic acid to convert

      
       to 
      
      
      
      .
    • Global Deprotection: Hydrogenolysis (

      
      , Pd/C) to remove Benzyl ester; Piperidine (20% in DMF) to remove Fmoc.
      

Method B: Chemoenzymatic Glycosylation (GalNAc-T Protocol)

Rationale

For researchers requiring the glycosylation of H-Ser-Ser-OH (free dipeptide) directly in aqueous media, enzymatic synthesis is the only viable route. Polypeptide GalNAc-transferases (GalNAc-Ts) transfer GalNAc from UDP-GalNAc to the serine hydroxyls.[1]

Isoform Selection:

  • GalNAc-T2: Broad specificity, prefers naked peptides. High efficiency on Ser-Ser motifs.

  • GalNAc-T1: Often requires longer peptide sequences for recognition.

Workflow Diagram

EnzymaticWorkflow Substrate Free Peptide (H-Ser-Ser-OH) Reaction Incubation 37°C, pH 7.4, 12-24h Substrate->Reaction Reagents UDP-GalNAc + MnCl2 (Cofactor) Reagents->Reaction Enzyme GalNAc-T2 Enzyme Enzyme->Reaction Purification HPLC Purification (C18 Column) Reaction->Purification

Figure 2: Aqueous enzymatic glycosylation workflow utilizing GalNAc-T2.

Protocol: Enzymatic Synthesis

Materials:

  • Substrate: H-Ser-Ser-OH (Free dipeptide).

  • Donor: UDP-GalNAc (Uridine 5'-diphospho-N-acetylgalactosamine).

  • Enzyme: Recombinant Human GalNAc-T2 (soluble domain).

  • Buffer: 25 mM Tris-HCl (pH 7.4), 5 mM

    
     (Essential cofactor).
    

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 1 mL of reaction buffer: 25 mM Tris-HCl, 5 mM

    
    , 0.1% Triton X-100 (optional, prevents enzyme aggregation).
    
  • Reaction Assembly:

    • Peptide concentration: 1 mM (0.2 mg of H-Ser-Ser-OH in 1 mL).

    • UDP-GalNAc: 2.5 mM (2.5-fold excess to drive completion).

    • Enzyme: 0.5 - 1.0

      
       of GalNAc-T2.
      
  • Incubation: Incubate at 37°C with gentle shaking (300 rpm).

  • Time Course:

    • Check at 4 hours and 24 hours.

    • Note on Regioselectivity: GalNAc-T2 may glycosylate both serines if allowed to run to completion, forming the bis-glycosylated product. To target mono-glycosylation, limit UDP-GalNAc to 0.8 eq and stop reaction early.

  • Termination: Heat inactivation at 95°C for 2 minutes or addition of EDTA (10 mM) to chelate Manganese.

  • Purification: Inject directly onto Reverse-Phase HPLC (C18 column). The glycosylated dipeptide will elute earlier than the non-glycosylated form due to the polarity of the sugar.

Analytical Validation (QC)

To confirm success, you must validate the Regiochemistry and Anomeric Configuration.

MethodFeature to ObserveSuccess Criteria
MALDI-TOF MS Mass Shift+203 Da (HexNAc) per glycosylation site.
H-NMR (1D) Anomeric Proton (

)

4.8-5.0 ppm with

indicates

-linkage.
C-NMR (13C) Anomeric Carbon (

)

98-100 ppm indicates

-GalNAc.
RP-HPLC Retention TimeGlycopeptide elutes before aglycone (hydrophilic shift).

References

  • Schmidt, R. R., & Michel, J. (1980).[2] Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition in English.
  • Bennett, E. P., et al. (2012). Control of Mucin-Type O-Glycosylation: A Classification of the Polypeptide GalNAc-Transferase Gene Family.[1] Glycobiology.

  • Dondoni, A., & Marra, A. (2000). Methods for the Synthesis of Glycopeptides and Neoglycopeptides. Chemical Reviews.

  • Clausen, H., & Bennett, E. P. (1996). A family of UDP-GalNAc: polypeptide N-acetylgalactosaminyl-transferases control the initiation of mucin-type O-glycosylation.[3] Glycobiology.

  • Kunz, H. (1987). Synthesis of Glycopeptides, Partial Structures of Biological Recognition Components.

Sources

High-Sensitivity Fluorescence Detection of Serylserine (H-Ser-Ser-OH) via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FL-SS-01

Executive Summary

The dipeptide Serylserine (H-Ser-Ser-OH) presents a unique analytical challenge due to its high polarity and lack of intrinsic chromophores or fluorophores. While UV detection at 210 nm is possible, it suffers from poor selectivity and sensitivity, often insufficient for biological matrices (e.g., cell lysates, plasma).

This guide details a robust protocol for the pre-column derivatization of H-Ser-Ser-OH using o-Phthalaldehyde (OPA) in the presence of 3-Mercaptopropionic Acid (3-MPA) .[1] Unlike the traditional 2-mercaptoethanol (2-ME) method, the use of 3-MPA yields superior derivative stability and hydrophobicity, enhancing Reverse-Phase HPLC (RP-HPLC) retention and quantification limits (LOQ < 100 fmol).

Chemical Basis & Reaction Mechanism[2]

The primary amine of the N-terminal Serine reacts with OPA and a thiol nucleophile to form a highly fluorescent 1-alkylthio-2-alkylisoindole. The choice of thiol is critical:

  • 2-Mercaptoethanol (2-ME): Produces derivatives that degrade within minutes.

  • 3-Mercaptopropionic Acid (3-MPA): Adds an acidic side chain that stabilizes the isoindole ring and improves chromatographic peak shape for polar dipeptides like Ser-Ser.

Reaction Pathway

The following diagram illustrates the condensation mechanism required for fluorescence activation.

OPA_Reaction OPA o-Phthalaldehyde (Non-Fluorescent) Intermediate Hemithioacetal Intermediate OPA->Intermediate SerSer H-Ser-Ser-OH (Primary Amine) Product Isoindole Derivative (Highly Fluorescent) Ex: 340nm | Em: 455nm SerSer->Product N-Terminus Attack MPA 3-MPA (Thiol Nucleophile) MPA->Intermediate Intermediate->Product + Ser-Ser - H2O

Figure 1: Reaction pathway for the formation of the fluorescent isoindole derivative. Note that the reaction requires an alkaline pH (9.0–10.5) to ensure the amine is unprotonated.

Materials & Reagents

Reagents
ReagentSpecificationPurpose
H-Ser-Ser-OH Standard >98% PurityTarget Analyte
o-Phthalaldehyde (OPA) HPLC Grade, crystallineDerivatizing Agent
3-Mercaptopropionic Acid (3-MPA) >99% PurityNucleophilic Thiol (Stabilizer)
Borate Buffer 0.4 M, pH 10.2Reaction Medium (Critical for pH control)
Sodium Acetate 50 mM, pH 7.2Mobile Phase A
Acetonitrile (ACN) HPLC Gradient GradeMobile Phase B
Preparation of Derivatization Reagent (OPA/3-MPA)

Note: Prepare fresh daily or store in an amber vial at 4°C for up to 3 days.

  • Dissolve 10 mg OPA in 250 µL Methanol .

  • Add 20 µL 3-MPA .

  • Dilute to 10 mL with 0.4 M Borate Buffer (pH 10.2) .

  • Mix well and degas.

Experimental Protocol

Method A: Automated In-Needle Derivatization (Recommended)

Rationale: OPA derivatives, even with 3-MPA, degrade over time. Automated derivatization ensures the time between reaction and injection is identical for every sample, maximizing reproducibility (RSD < 1.0%).

  • Vial 1: Sample (H-Ser-Ser-OH in water/0.1M HCl).

  • Vial 2: OPA/3-MPA Reagent.

  • Injector Program:

    • Draw 5 µL Sample.

    • Draw 5 µL OPA Reagent.

    • Mix in loop/needle (3 cycles).

    • Wait 1.0 min (Reaction Time).

    • Inject.[1][2][3]

Method B: Manual Derivatization[1]
  • Add 50 µL Sample to a microcentrifuge tube.

  • Add 50 µL OPA/3-MPA Reagent.

  • Vortex for 5 seconds.

  • Incubate for exactly 2 minutes at room temperature.

  • Inject 10 µL immediately.

    • Critical: Do not batch prepare. Prepare one sample, inject, then prepare the next.[2][4]

HPLC Separation Conditions

H-Ser-Ser-OH is extremely polar due to two hydroxyl groups and the carboxyl/amine termini. It will elute early on C18 columns. A high-aqueous start is mandatory to prevent elution in the void volume.

ParameterCondition
Column C18 (ODS), 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus)
Temperature 40°C (Improves reaction kinetics and peak sharpness)
Flow Rate 1.0 mL/min
Detection Fluorescence: Ex 340 nm , Em 450 nm
Mobile Phase A 50 mM Sodium Acetate, pH 7.2 (Filtered, 0.22 µm)
Mobile Phase B 100% Acetonitrile
Gradient Profile

Designed to retain polar Ser-Ser while washing late-eluting impurities.

Time (min)% Mobile Phase BEvent
0.00Injection / Isocratic Hold (Retain Polar Ser-Ser)
2.00End Isocratic Hold
15.040Linear Gradient
16.0100Wash Column
18.0100End Wash
18.10Re-equilibration (Crucial for retention reproducibility)
23.00Ready for next injection

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data output, highlighting critical control points (CCPs).

Workflow Sample Sample Prep (Acidic/Neutral pH) Mixing Automated Mixing (Sample + OPA/3-MPA) Sample->Mixing Buffer Borate Buffer (pH 10.2) Buffer->Mixing pH Adjustment Reaction Reaction (1-2 min wait) Mixing->Reaction Injection HPLC Injection Reaction->Injection Immediate Separation C18 Separation (High Aqueous Start) Injection->Separation Detection Fluorescence Detection (Ex 340 / Em 455) Separation->Detection

Figure 2: Automated analytical workflow ensuring precise reaction timing and pH control.

Validation & Troubleshooting

Performance Metrics
  • Linearity: 0.1 pmol to 100 pmol (

    
    ).
    
  • LOD (Limit of Detection): ~10–50 fmol (on-column).

  • Precision: < 2% RSD (Automated); < 5% RSD (Manual).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low/No Fluorescence pH < 9.0 during reactionCheck Borate buffer pH. Sample might be too acidic; increase buffer strength.
Poor Peak Shape (Tailing) Secondary interactionsEnsure Mobile Phase A pH is ~7.2. Increase ionic strength (Acetate conc).
Variable Peak Areas Unstable derivativeSwitch to Automated In-Needle method. Ensure 3-MPA is used, not 2-ME.
Extra Peaks Reagent degradationPrepare OPA reagent fresh daily. OPA oxidizes over time.
Early Elution (Void) Ser-Ser is too polarReduce initial %B to 0%. Use a "AQ" type C18 column designed for 100% aqueous phase.

References

  • Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry, 43(7), 880-882. Link

  • JASCO Corporation. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with OPA and FMOC.[5][6] Application Note. Link

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 131. Link

  • Molnár-Perl, I. (2011). Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid. Journal of Chromatography A, 1218(37), 6464-6475. Link

  • Interchim. (n.d.). OPA, amine detection reagent Protocol.[7][2][3][6] Technical Sheet. Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Ser-Ser Coupling & O-Acylation Defense

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SER-SER-001 Assigned Specialist: Senior Application Scientist (Peptide Chemistry Division)

Executive Summary

Welcome to the Peptide Synthesis Technical Support Center. You are likely here because your Serine-Serine (Ser-Ser) containing peptide has failed quality control (QC). The presence of Serine repeats is a notorious "difficult sequence" motif. The primary failure mode is not just steric hindrance, but a specific competition between the nucleophilic hydroxyl group (


) and the 

-amine (

), leading to O-acylation (ester formation) rather than the desired amide bond.

This guide provides the diagnostic criteria, mechanistic understanding, and the definitive protocol to eliminate this side reaction.

Module 1: Diagnostic & Troubleshooting (Triage)

Q: How do I know if O-acylation has occurred in my Ser-Ser sequence?

A: O-acylation presents distinct signatures in LC-MS and HPLC data. Use the following decision tree to diagnose your crude peptide.

Diagnostic Workflow

Troubleshooting Start Analyze LC-MS Data MassCheck Is the Target Mass (M) observed? Start->MassCheck ImpurityCheck Check Impurity Peaks MassCheck->ImpurityCheck PlusMass Peak at M + (AA Mass - 18)? ImpurityCheck->PlusMass IsoMass Peak at Target Mass (M) but different Retention Time? ImpurityCheck->IsoMass Deletion Peak at M - 87 Da (Ser)? ImpurityCheck->Deletion Branching Diagnosis: O-Acylation (Branching) Incoming AA coupled to Ser-OH PlusMass->Branching Yes Shift Diagnosis: O-to-N Acyl Shift or Isopeptide Bond IsoMass->Shift Yes Agg Diagnosis: Deletion Sequence Likely Aggregation (Incomplete Coupling) Deletion->Agg Yes

Figure 1: Diagnostic decision tree for identifying Ser-Ser coupling failures. Note that O-acylation often results in "double hits" where an amino acid couples to both the amine and the hydroxyl group.

Module 2: The Mechanism (Why it Fails)

Q: Why does Ser-Ser synthesis fail even when I use standard side-chain protection?

A: The failure is kinetic. Even with tBu (tert-butyl) protection, the local environment of Ser-Ser sequences promotes hydrogen bonding networks (beta-sheets) that collapse the peptide chain. This aggregation makes the


-amine sterically inaccessible.

However, the specific O-acylation issue arises when:

  • Base-Catalyzed Activation: Excess base (DIEA/NMM) increases the nucleophilicity of the hydroxyl group (if unprotected or prematurely deprotected).

  • Competition: The activated incoming amino acid attacks the side chain

    
     instead of the 
    
    
    
    -amine. This forms an ester (depsipeptide).
  • Piperidine Sensitivity: During subsequent Fmoc removal, these ester bonds can hydrolyze (chain fragmentation) or undergo aminolysis, leading to complex mixtures.

Pathway Visualization

Mechanism SerResin Ser-Resin (Free NH2, Protected OH) ActivatedAA Activated Fmoc-Ser-OBt/Oxyma SerResin->ActivatedAA PathA Path A: Amide Bond (Desired) Kinetic Control ActivatedAA->PathA  Fast Coupling   PathB Path B: O-Acylation (Side Rxn) Thermodynamic/Base Control ActivatedAA->PathB  Slow Coupling / Excess Base   Product Native Peptide Backbone PathA->Product SideProduct Branched Depsipeptide (Ester Linkage) PathB->SideProduct

Figure 2: Kinetic competition between Amide bond formation (Path A) and O-Acylation (Path B).

Module 3: Prevention Strategies (The Fix)

Q: What is the definitive protocol to prevent this?

A: You must alter the synthesis strategy. Standard stepwise coupling is insufficient for high-purity Ser-Ser motifs.

Strategy 1: The "Gold Standard" - Pseudoproline Dipeptides

The most effective method is to replace the sequential coupling of two Serine residues with a single Pseudoproline Dipeptide unit (e.g., Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH).

  • Mechanism of Action: The pseudoproline unit locks the Serine side chain into a cyclic oxazolidine ring.[1] This physically hides the hydroxyl group (preventing O-acylation) and induces a "kink" in the backbone (preventing aggregation/beta-sheet formation) [1, 4].

  • Result: 100% prevention of O-acylation and near-quantitative coupling yields.

Strategy 2: Optimized Coupling Reagents (Oxyma/DIC)

If pseudoprolines are unavailable, you must switch from HOBt/HATU to Oxyma Pure/DIC .

  • Why: HATU requires a base (DIEA), which can catalyze O-acylation. Oxyma Pure/DIC is a "base-free" or "low-base" activation method that maintains high reactivity while suppressing racemization and ester formation [3, 5].

Comparative Reagent Table
FeatureHOBt / DICHATU / DIEAOxyma Pure / DIC Pseudoproline
Acylation Power ModerateVery HighHigh N/A (Pre-formed)
Racemization Risk ModerateHigh (if base excess)Low Negligible
O-Acylation Risk ModerateHigh (Base driven)Low Zero
Aggregation Breaking LowLowModerate Very High
Recommendation LegacyAvoid for Ser-SerRecommended Essential
Module 4: Validated Experimental Protocol

Objective: Synthesize a sequence containing ...-Ala-Ser-Ser-Gly-... without side reactions.

Materials Required
  • Resin: ChemMatrix or PEG-PS (Superior swelling).

  • Building Block: Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH (The Pseudoproline Dipeptide).

  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[2]

  • Solvent: DMF (N,N-Dimethylformamide).[3]

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect Fmoc from the preceding amino acid (Gly) using 20% Piperidine/DMF (2 x 5 min). Wash thoroughly (5x DMF) to remove all traces of piperidine.

  • Coupling the Ser-Ser Unit:

    • Dissolve: 3.0 equivalents of Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH and 3.0 eq of Oxyma Pure in minimal DMF.

    • Activate: Add 3.0 eq of DIC. Do not use DIEA/DIPEA.

    • Reaction: Add mixture to resin immediately. Shake at Room Temperature for 60-90 minutes .

    • Note: Pseudoprolines couple slower than standard AAs due to steric bulk. Extended time is critical.

  • Monitoring:

    • Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Ser-Ser is primary, the bulk can mislead). A negative test indicates complete coupling.

  • Cleavage & Regeneration:

    • Upon final cleavage with TFA/Water/TIS (95:2.5:2.5), the oxazolidine ring of the pseudoproline hydrolyzes spontaneously.

    • Result: The Psi(Me,Me)pro ring opens to reveal the native Serine side chain and the natural peptide backbone.

Module 5: Emergency Reversal (Salvage)

Q: I already synthesized the peptide and see O-acylation. Can I save it?

A: potentially, but with risks. If you observe the +Mass peak indicating an ester linkage, you can attempt mild aminolysis .

  • Treatment: Treat the resin-bound peptide with 20% Piperidine in DMF for 30 minutes (similar to Fmoc removal).

  • Mechanism: The basic conditions can hydrolyze the less stable ester bond (O-acyl) while leaving the amide backbone intact.

  • Warning: This may cause racemization of the Serine

    
    -carbon or aspartimide formation if Asp is present. This is a "last resort" measure [2].
    
References
  • Wöhr, T., & Mutter, M. (1995).[4] Pseudoprolines: A new concept for the synthesis of "difficult sequences". Journal of the American Chemical Society. Link

  • Mergler, M., et al. (2003). Side reactions in peptide synthesis: O-acylation of Serine. Journal of Peptide Science.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link

  • Sampson, W. R., et al. (1999). The synthesis of difficult peptides using pseudoproline dipeptides. Journal of Peptide Science. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Sources

Technical Support Center: Handling Seryl-Serine (Ser-Ser) Dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopic Challenges & Stability Protocols

Introduction: The "Sticky" Reality of Ser-Ser

If you are reading this, you are likely staring at a vial of Seryl-serine (Ser-Ser) that looks less like a free-flowing powder and more like a gummy residue or a hard, glassy puck. Do not panic; this is a chemically predictable behavior, not necessarily a product failure.

The Science: Ser-Ser is a polar dipeptide containing two hydroxyl (-OH) groups. Lyophilized peptides are typically amorphous solids , meaning they lack a defined crystalline lattice. This amorphous state has high surface energy and acts as a sponge for atmospheric moisture. Upon exposure to humidity, the glass transition temperature (


) of the peptide drops, causing it to transition from a rigid glass to a rubbery state (the "clump").

This guide provides the field-proven protocols to handle Ser-Ser without compromising mass accuracy or chemical integrity.

Module 1: Storage & Initial Handling

The Golden Rule: Never open a cold peptide vial.

Cold surfaces condense atmospheric moisture instantly. If you open a -20°C vial in a 20°C lab, water molecules will bind to the Ser-Ser surface within milliseconds, initiating hydrolysis and aggregation.

Protocol: The Thermal Equilibration Workflow
StepActionScientific Rationale
1 Retrieve Remove vial from -20°C storage. Do NOT remove the seal.
2 Desiccate Place the cold vial immediately into a desiccator containing fresh silica or

.
3 Wait Allow to warm to room temperature (RT) for 60 minutes .
4 Equalize Only after reaching RT, wipe the vial exterior to remove any dust/moisture before opening.
Visualization: Safe Handling Workflow

HandlingWorkflow ColdStorage Freezer (-20°C) Desiccator Desiccator (Warm to RT) ColdStorage->Desiccator Transfer immediately OpenVial Open Vial (Low Humidity) Desiccator->OpenVial Wait 1 hour (Equilibration) Weighing Weighing by Difference OpenVial->Weighing Minimize exposure Reseal Purge (N2/Ar) & Reseal Weighing->Reseal Prevent oxidation/hydrolysis Reseal->ColdStorage Return to storage

Figure 1: Thermal equilibration workflow to prevent condensation-induced degradation.

Module 2: Precision Weighing (The "Sticky" Solution)

Static charge and hygroscopicity make standard weighing (adding powder to a weigh boat) disastrous for Ser-Ser. The powder will stick to the spatula and the boat, leading to massive errors in calculated concentration.

The Solution: Use the Weighing by Difference method.[1][2] This is the only self-validating way to handle hygroscopic peptides.

Protocol: Weighing by Difference
  • Tare the analytical balance to zero.[3]

  • Place the entire capped vial of Ser-Ser on the balance. Record Mass A.

  • Remove the vial, open it, and tap/spatula the approximate amount of peptide directly into your destination vessel (buffer/solvent). Do not use a weigh boat.

  • Recap the vial immediately.

  • Place the capped vial back on the balance. Record Mass B.

  • Calculation:

    
    .
    

Why this works: You are measuring the loss of mass from the source. It does not matter if powder sticks to the rim or the spatula; if it didn't leave the vial, it isn't calculated. If it left the vial but stuck to the spatula (and wasn't transferred), you will visually see it and know the transfer failed, but you won't have a false mass reading.

Module 3: Solubilization & Chemical Stability

Ser-Ser is prone to Diketopiperazine (DKP) formation , a cyclization reaction where the N-terminus attacks the internal amide bond, expelling water and forming a cyclic byproduct. This renders the peptide biologically inactive and alters the concentration.

Solvent Compatibility Table
SolventCompatibilityNotes
Water (Degassed) High Ser-Ser is highly soluble. Use immediately.
PBS (pH 7.4) Medium Basic pH (>7) accelerates DKP formation. Use fresh.
DMSO Low Avoid if possible.[4][5] Difficult to remove; can promote oxidation if not pure.
0.1% Acetic Acid High Acidic pH suppresses DKP formation. Recommended for stock solutions.
Visualization: Degradation Pathways

DegradationPathways SerSer Linear Ser-Ser (Active) DKP Cyclic Diketopiperazine (Inactive) SerSer->DKP Nucleophilic Attack Hydrolysis Free Serine (Degradation) SerSer->Hydrolysis Peptide Bond Cleavage Cond_Basic Basic pH / Heat (Cyclization) Cond_Basic->DKP Cond_Water Excess Moisture (Hydrolysis) Cond_Water->Hydrolysis

Figure 2: Primary degradation pathways. DKP formation is favored in neutral/basic conditions; Hydrolysis is favored in high-moisture environments.

Troubleshooting & FAQs

Q: The powder has turned into a clear gel at the bottom of the vial. Is it ruined? A: Not necessarily chemically degraded, but physically altered. The peptide has absorbed enough water to undergo a glass-to-rubber transition.

  • Action: If you need exact stoichiometry, you cannot rely on the original weight. Dissolve the entire content in a known volume of solvent (e.g., 0.1% acetic acid) to create a stock solution, then determine concentration via Amino Acid Analysis (AAA) or HPLC (if a standard curve exists). Do not attempt to weigh the gel.

Q: My LC-MS shows a peak at [M-18] Da. What is this? A: This is the Diketopiperazine (DKP) derivative.[6][7] The loss of 18 Da corresponds to the loss of a water molecule (


) during the cyclization of the dipeptide. This confirms the sample was likely exposed to basic conditions or heat during storage or solubilization.

Q: Can I sonicate Ser-Ser to speed up dissolution? A: Use caution. Mild sonication (seconds) is acceptable, but prolonged sonication generates heat, which accelerates DKP formation. Vortexing is also discouraged as it introduces oxygen. The preferred method is "Swirl and Tilt."[4]

Q: How do I store the peptide after opening? A: If you cannot use the whole vial:

  • Flush the headspace with dry Nitrogen or Argon gas.

  • Seal tightly with Parafilm.

  • Store at -20°C in a secondary container with desiccant.

References

  • Goolcharran, C., & Borchardt, R. T. (1998).[8] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Retrieved from [Link] (Mechanistic evidence of DKP formation in dipeptides).

  • University of Wisconsin-Madison (EHS). (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link] (Standard operating procedure for weighing by difference).

Sources

Technical Support Center: Stability & Handling of H-Ser-Ser-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptively Simple" Dipeptide

H-Ser-Ser-OH (Serylserine) appears structurally simple, yet it presents unique stability challenges that often catch researchers off guard. Unlike hydrophobic dipeptides, the presence of two hydroxyl (-OH) side chains creates a "perfect storm" for intramolecular reactions, particularly N→O acyl migration in acid and


-elimination  in base.

This guide moves beyond generic peptide handling to address the specific physicochemical behaviors of the Ser-Ser motif.

Module 1: Acidic Conditions (pH < 3.0)

The Hidden Threat: N→O Acyl Migration

While most researchers fear hydrolysis in acid, the immediate threat for Serine-containing peptides is the N→O acyl shift . In strong acids (e.g., TFA, HCl), the amide bond protonates, and the adjacent serine hydroxyl group attacks the carbonyl carbon. This rearranges the peptide bond into an ester bond (depsipeptide).

  • Symptom: Your HPLC peak shifts slightly or broadens. Mass spectrometry shows the same mass (isomer), but fragmentation patterns change.

  • Reversibility: Fortunately, this reaction is reversible. Raising the pH to neutral (pH 7-8) rapidly shifts the ester back to the native amide bond.

Troubleshooting Protocol: Correcting Acyl Migration

  • Diagnosis: If you observe a split peak after acidic lyophilization or TFA exposure.

  • Action: Dissolve the peptide in a neutral buffer (e.g., Ammonium Bicarbonate, pH 7.5).

  • Incubation: Let stand at room temperature for 15-30 minutes.

  • Verification: Re-run HPLC; the split peaks should coalesce back into the single main product.

Module 2: Basic Conditions (pH > 8.0)

The Dual Threat: DKP Cyclization & -Elimination

Basic conditions are the most destructive environment for H-Ser-Ser-OH. Two distinct degradation pathways compete here.

1. Diketopiperazine (DKP) Formation

At pH > 8, the N-terminal amine becomes deprotonated (neutral). It acts as a nucleophile, attacking the C-terminal carbonyl to form a 6-membered cyclic ring (DKP).

  • Why Ser-Ser? Dipeptides are sterically prone to this cyclization. The resulting DKP is highly stable and will precipitate or elute as a distinct, non-polar peak.

2.

-Elimination (Dehydroalanine Formation)

The hydroxyl group of serine is a poor leaving group, but at high pH, hydroxide can abstract the


-proton, leading to the elimination of water and the formation of Dehydroalanine (Dha) .
  • Detection: Dha has a conjugated double bond, making it UV-active at 240 nm (unlike native Ser-Ser).

Visualization: Degradation Pathways The following diagram illustrates the competing fates of H-Ser-Ser-OH under varying pH conditions.

SerSerStability Native Native H-Ser-Ser-OH (Zwitterion) AcylShift O-Acyl Isopeptide (Ester Bond) Native->AcylShift Acid (pH < 3) N→O Migration DKP Cyclic DKP (Diketopiperazine) Native->DKP Base (pH > 8) Cyclization Dha Dehydroalanine (Degradation) Native->Dha Strong Base Beta-Elimination AcylShift->Native Neutral pH Reversion

Caption: Fig 1. Competing instability pathways for Serylserine. Acid favors reversible rearrangement; Base favors irreversible degradation.

Module 3: Solubility & Handling

The Isoelectric Trap

H-Ser-Ser-OH is a zwitterion. Its solubility is lowest at its isoelectric point (pI), where the net charge is zero, leading to aggregation.

Calculated Physicochemical Data

ParameterValueNotes
pKa (N-term Amine) ~8.2Lower than free Ser (9.15) due to peptide bond.
pKa (C-term Carboxyl) ~3.1Slightly higher than free Ser (2.21).
Isoelectric Point (pI) ~5.65 Avoid dissolving at this pH.
Solubility (Water) High (>50 mg/mL)pH of water is usually ~5.5-6.0 (risk zone).

Recommended Dissolution Protocol

  • Do NOT dissolve in pure water if the concentration is high (>10 mg/mL), as the pH may drift to the pI, causing "crashing out."

  • Preferred: Use a dilute buffer (e.g., PBS) or adjust water slightly with 0.1% Acetic Acid (to pH ~4) or weak base (pH ~7.5) to ensure a net charge on the molecule, which aids solvation.

Frequently Asked Questions (FAQ)

Q: Can I autoclave H-Ser-Ser-OH solutions? A: Absolutely not. Autoclaving combines high temperature with pressure. Even at neutral pH, this provides enough energy to drive rapid hydrolysis of the peptide bond and accelerate DKP formation. Filter sterilize (0.22 µm) only.

Q: I see a peak at 240 nm on my HPLC. Is this my peptide? A: Likely not. Pure H-Ser-Ser-OH has negligible absorbance at 240 nm (only end-absorption <210 nm). A peak at 240 nm strongly suggests


-elimination  has occurred, generating Dehydroalanine species. Check if your buffer pH was >8.0.

Q: How should I store the lyophilized powder? A: Store at -20°C in a desiccator. Serine is hygroscopic. Moisture absorption can create a local "micro-solution" environment in the powder, allowing slow hydrolysis or cyclization over months.

References

  • Capasso, S., et al. (1989). Kinetics and mechanism of the sponaneous formation of diketopiperazines from dipeptides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Bada, J. L. (1984). In vivo racemization in mammalian proteins. Methods in Enzymology. Link

  • Patchornik, A., & Sokolovsky, M. (1964). Nonenzymatic Cleavage of Histidyl Peptide Bonds. Journal of the American Chemical Society. (Foundational text on side-chain assisted cleavage mechanisms). Link

  • PubChem. (2023). Serine - Compound Summary. National Library of Medicine. Link

Overcoming aggregation in concentrated H-Ser-Ser-OH solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for H-Ser-Ser-OH (Serylserine). This center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to aggregation in concentrated aqueous solutions of this dipeptide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind H-Ser-Ser-OH aggregation.

Q1: What is H-Ser-Ser-OH aggregation, and why does it happen in my concentrated solutions?

A: H-Ser-Ser-OH aggregation is a process where individual dipeptide molecules self-associate to form larger, often insoluble, complexes that can precipitate out of solution. The primary driver for this specific dipeptide is intermolecular hydrogen bonding. Each H-Ser-Ser-OH molecule has multiple hydrogen bond donors (amine and hydroxyl groups) and acceptors (carbonyl and hydroxyl groups)[1]. In concentrated solutions, these molecules are in close proximity, allowing the hydroxyl (-OH) side chains of the serine residues to form an extensive network of hydrogen bonds, leading to the formation of larger, ordered structures that are less soluble. This is a common challenge for peptides rich in amino acids like Serine, Threonine, and Glutamine[2][3].

Q2: How does the pH of my solution affect H-Ser-Ser-OH aggregation?

A: The pH of the solution is the most critical factor controlling the solubility and aggregation of H-Ser-Ser-OH.[4][5] The peptide has an ionizable N-terminal amino group and a C-terminal carboxylic acid group. Its solubility is lowest at its isoelectric point (pI) , the pH at which the molecule has a net charge of zero. At this point, electrostatic repulsion between molecules is minimal, allowing them to approach each other and aggregate via hydrogen bonding.

Based on predicted pKa values for the terminal groups (Strongest Acidic pKa ≈ 3.3, Strongest Basic pKa ≈ 7.85)[1], the estimated isoelectric point (pI) for H-Ser-Ser-OH is approximately 5.6 .

  • At pH << 5.6 (e.g., pH 2-4): The carboxyl group is mostly neutral (COOH), but the amino group is fully protonated (NH3+). The molecules carry a net positive charge and repel each other, increasing solubility.

  • At pH >> 5.6 (e.g., pH 7-9): The amino group is mostly neutral (NH2), but the carboxyl group is fully deprotonated (COO-). The molecules carry a net negative charge and repel each other, increasing solubility.

  • At pH ≈ 5.6: The molecule exists predominantly as a zwitterion (+H3N-Ser-Ser-COO-), with a net charge of zero. This lack of repulsion is what facilitates aggregation.

Therefore, maintaining a solution pH that is at least 1.5-2 units away from the pI is a primary strategy to prevent aggregation.[6]

Q3: What are the common signs of aggregation in my experiment?

A: Aggregation can manifest in several ways, from subtle to obvious:

  • Visual Cloudiness (Turbidity): The most common sign is the solution turning cloudy, hazy, or opalescent.

  • Precipitation: Over time, visible particles may form and settle at the bottom of the container.

  • Gel Formation: In very high concentrations, the entire solution may become viscous or form a semi-solid gel.

  • Inconsistent Results: In biological or analytical assays, aggregation can lead to poor reproducibility, decreased measured activity, or clogged chromatography columns.[2]

Q4: Besides pH, what other factors can cause my H-Ser-Ser-OH to aggregate?

A: Several other experimental conditions can induce or accelerate aggregation[7][8]:

  • High Concentration: The primary prerequisite for aggregation. The predicted water solubility is high (approx. 89.2 g/L), but aggregation can occur well below this limit as concentration increases[1].

  • Temperature: Higher temperatures can increase the kinetic energy of molecules, potentially accelerating the rate of aggregation, although it can also sometimes increase solubility. The effect can be complex and should be evaluated empirically.

  • Ionic Strength: The effect of salts can be complex. Low concentrations of salt can help screen charges and promote aggregation. High salt concentrations can have varied effects based on the specific ions (Hofmeister series) and may either increase or decrease solubility[5].

  • Mechanical Stress: Vigorous shaking, stirring, or pumping can introduce air-liquid interfaces, which can denature peptides and promote aggregation[7].

Part 2: Troubleshooting Guide & Protocols

This guide provides a systematic approach to diagnosing and solving aggregation issues.

Initial Diagnostic Workflow

Before proceeding to complex formulations, use this workflow to identify the root cause of aggregation.

G cluster_0 Step 1: Initial Observation cluster_1 Step 2: Basic Checks cluster_2 Step 3: Corrective Action A Is the H-Ser-Ser-OH solution cloudy or precipitated? B Measure Solution pH A->B Yes G Solution is likely stable. Proceed with caution at higher concentrations. A->G No C Is pH between 4.5 and 6.5? B->C D Is concentration > 50 mg/mL? C->D No (pH is likely not the issue) E Execute Protocol 1: pH Optimization C->E Yes (Near pI) F Execute Protocol 2: Excipient Screening D->F No H High concentration is the primary driver. Proceed to Excipient Screening. D->H Yes

Caption: Diagnostic workflow for H-Ser-Ser-OH aggregation issues.

Protocol 1: pH Optimization for Enhanced Solubility

Objective: To determine the optimal pH range for solubilizing H-Ser-Ser-OH by moving away from its isoelectric point (pI ≈ 5.6).

Materials:

  • Lyophilized H-Ser-Ser-OH powder

  • High-purity water (e.g., Milli-Q)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Vortex mixer and magnetic stirrer

  • Spectrophotometer or nephelometer for turbidity measurement (optional)

Methodology:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of HCl and NaOH.

  • Establish Test Conditions: Set up a series of microcentrifuge tubes or small vials. In each tube, plan to make a solution at your target concentration (e.g., 100 mg/mL).

  • pH Adjustment (Acidic Side):

    • To the first tube, add the required amount of water.

    • Slowly add 0.1 M HCl dropwise while stirring until the pH is ~3.0.

    • Gradually add the H-Ser-Ser-OH powder while stirring. Observe for complete dissolution.

    • Repeat this process for pH 3.5, 4.0, and 4.5.

  • pH Adjustment (Basic Side):

    • To a new set of tubes, repeat the process using 0.1 M NaOH to adjust the pH to 7.0, 7.5, 8.0, and 8.5 before adding the peptide.

  • Observation and Quantification:

    • Visually inspect each tube for clarity after 1 hour of stirring at room temperature.

    • (Optional) Measure the absorbance at 600 nm (A600). A higher A600 value indicates more light scattering and thus higher aggregation/turbidity.

    • Record your observations in a table.

Data Recording Table:

Target pHAdjusting AgentVisual Clarity (1-5, 5=Clear)A600 (Turbidity)Comments (e.g., "Instant dissolution", "Slowly dissolved")
3.00.1 M HCl
3.50.1 M HCl
4.00.1 M HCl
7.00.1 M NaOH
7.50.1 M NaOH
8.00.1 M NaOH

Expected Outcome & Causality: You should observe significantly improved solubility and clarity at pH values below 4.5 and above 7.0. This is a direct result of imparting a strong net positive (at low pH) or net negative (at high pH) charge to the peptide molecules, causing electrostatic repulsion that overcomes the hydrogen bonding-driven aggregation.[5]

Protocol 2: Screening of Aggregation-Suppressing Excipients

Objective: To identify compatible excipients that can inhibit aggregation at a challenging pH (e.g., pH 6.0, close to the pI) or further stabilize the formulation at an optimal pH.

Background: Excipients can work through several mechanisms. Osmolytes like sucrose can stabilize the native state of peptides, while amino acids like Arginine are known to be effective aggregation suppressors, possibly by interfering with intermolecular interactions.[5][9]

Materials:

  • H-Ser-Ser-OH solution prepared at the desired pH and concentration (e.g., 100 mg/mL at pH 7.5).

  • Stock solutions of potential excipients:

    • 2 M Arginine

    • 2 M Glycine

    • 40% (w/v) Sucrose

    • 1% (w/v) Polysorbate 20 (Tween 20)

  • Buffer (e.g., 10 mM Phosphate or Tris, at the chosen pH)

Methodology:

  • Prepare Peptide Solution: Make a stock solution of H-Ser-Ser-OH in the chosen buffer at a concentration slightly higher than the final target to account for dilution. For example, 110 mg/mL.

  • Set Up Screening: In separate tubes, add the excipient stock solution and then the peptide stock to reach the final target concentrations.

    • Control: Peptide solution with buffer only.

    • Test 1: Peptide + Arginine (Final conc: 100-200 mM)

    • Test 2: Peptide + Glycine (Final conc: 100-200 mM)

    • Test 3: Peptide + Sucrose (Final conc: 5-10% w/v)

    • Test 4: Peptide + Polysorbate 20 (Final conc: 0.01-0.05% w/v)

  • Incubation and Analysis:

    • Gently mix all solutions.

    • Incubate under relevant stress conditions (e.g., 25°C with gentle agitation for 24 hours, or a thermal ramp from 25°C to 40°C).

    • Analyze samples at time zero and after incubation.

  • Analysis Methods:

    • Visual Inspection: Check for any increase in turbidity.

    • UV-Vis Spectroscopy: Measure A600 for turbidity.

    • Dynamic Light Scattering (DLS): (Recommended) Measure the average particle size (Z-average) and polydispersity index (PDI). A significant increase in size indicates aggregation[7].

Excipient Screening Workflow Diagram:

G cluster_0 Excipient Addition (to final concentration) A Prepare H-Ser-Ser-OH Stock (e.g., 110 mg/mL in 10 mM Buffer, pH 7.5) B Aliquot into Test Tubes A->B C Control (Buffer only) B->C D Arginine (150 mM) B->D E Sucrose (10%) B->E F Polysorbate 20 (0.02%) B->F G Incubate (e.g., 24h @ 25°C) C->G D->G E->G F->G H Analyze Samples (Visual, DLS, UV-Vis) G->H I Compare results to Control. Identify excipient that minimizes change in particle size/turbidity. H->I

Caption: Workflow for screening anti-aggregation excipients.

References
  • FooDB. (2020). Showing Compound Serylserine (FDB112055). [Link]

  • Latham, S. L., Ghadban, R., & Gsponer, J. (2020). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. International Journal of Molecular Sciences. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wang, W., Nema, S., & Teagarden, D. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptides. [Link]

  • PolyPeptide Group. (2023). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. YouTube. [Link]

  • Aldeghi, M., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling. [Link]

  • Magil, S. (2010). Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. [Link]

  • Gruebele, M. (2016). Understanding protein aggregation from the view of monomer dynamics. PMC. [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • Wang, L., et al. (2014). A facile and dynamic assay for the detection of peptide aggregation. PubMed. [Link]

  • Chemistry LibreTexts. (2023). 8.4: Amino acids. [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?[Link]

  • Wang, W., Nema, S., & Teagarden, D. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed. [Link]

  • Aldeghi, M., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. PMC. [Link]

  • Kuril, A. K. (2021). Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of Seryl-Serine (H-Ser-Ser-OH)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic fragmentation patterns of the dipeptide seryl-serine (H-Ser-Ser-OH) observed in tandem mass spectrometry (MS/MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragments to explain the causal mechanisms behind bond cleavages. By understanding these fundamental principles, researchers can more accurately interpret mass spectra, elucidate peptide structures, and confidently identify serine-containing molecules in complex mixtures.

Introduction to Peptide Fragmentation in Mass Spectrometry

Tandem mass spectrometry is a cornerstone technique for peptide and protein identification. The process involves the ionization of the analyte, selection of a specific precursor ion, and subsequent fragmentation of this ion through collision-induced dissociation (CID) or other activation methods.[1] The resulting fragment ions are then mass-analyzed, producing a tandem mass spectrum.

The fragmentation of peptides predominantly occurs along the peptide backbone, leading to the formation of characteristic ion series. The most common fragment ions are designated as b- and y-ions.[2]

  • b-ions are formed when the charge is retained on the N-terminal fragment of the peptide.

  • y-ions result from charge retention on the C-terminal portion of the peptide.

The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, enabling the determination of the peptide sequence.[3]

The Unique Fragmentation Behavior of Serine

The presence of a hydroxyl group in the side chain of serine introduces specific and informative fragmentation pathways that are crucial for its identification. These include:

  • Neutral Loss of Water (H₂O): The hydroxyl group of serine is susceptible to elimination as a neutral water molecule (18 Da) during CID.[4][5] This is a common fragmentation pathway for amino acids containing hydroxyl groups.[6]

  • Side Chain Cleavage: Under certain conditions, the entire side chain of serine can be lost. For instance, in deprotonated peptides, serine can lose its side chain as formaldehyde (CH₂O).[7]

These characteristic neutral losses serve as diagnostic markers for the presence of serine within a peptide sequence.

Predicted Fragmentation Pattern of H-Ser-Ser-OH

The dipeptide H-Ser-Ser-OH provides a clear and fundamental example of peptide fragmentation. By applying the principles of b- and y-ion formation, along with the known behavior of serine, we can predict the major fragment ions.

Precursor Ion

The monoisotopic mass of the neutral H-Ser-Ser-OH molecule is approximately 192.07 Da. In positive ion mode electrospray ionization (ESI), the protonated precursor ion [M+H]⁺ will be observed at a mass-to-charge ratio (m/z) of approximately 193.08.

Primary Fragment Ions (b and y series)

Cleavage of the peptide bond in H-Ser-Ser-OH will generate a b₁ ion and a y₁ ion.

  • b₁ ion: This ion corresponds to the N-terminal serine residue. Its theoretical m/z can be calculated from the residue mass of serine.

  • y₁ ion: This ion represents the C-terminal serine residue. Its theoretical m/z is calculated from the residue mass of serine plus the mass of the C-terminal hydroxyl group and the proton.

The following diagram illustrates the formation of the primary b and y ions from the protonated seryl-serine precursor.

G cluster_precursor Precursor Ion [M+H]+ cluster_fragments Fragmentation Precursor H-Ser-Ser-OH + H+ b1 b₁ ion (N-terminal Ser) Precursor->b1  Peptide Bond Cleavage y1 y₁ ion (C-terminal Ser) Precursor->y1  Peptide Bond Cleavage

Caption: Formation of b₁ and y₁ ions from H-Ser-Ser-OH.

Neutral Loss Fragments

In addition to the primary backbone fragments, ions resulting from the neutral loss of water from the precursor and fragment ions are expected to be prominent in the MS/MS spectrum of H-Ser-Ser-OH.

  • [M+H - H₂O]⁺: The precursor ion can lose a water molecule from either of the serine residues.

  • [b₁ - H₂O]⁺: The b₁ ion can undergo a subsequent loss of water.

  • [y₁ - H₂O]⁺: The y₁ ion can also exhibit a neutral loss of water.

The following table summarizes the calculated m/z values for the expected major ions in the positive ion mode MS/MS spectrum of H-Ser-Ser-OH.

Ion TypeDescriptionTheoretical m/z
[M+H]⁺ Protonated Precursor Ion193.08
[M+H - H₂O]⁺ Precursor ion with water loss175.07
b₁ N-terminal Serine88.04
y₁ C-terminal Serine106.05
[b₁ - H₂O]⁺ b₁ ion with water loss70.03
[y₁ - H₂O]⁺ y₁ ion with water loss88.04

Experimental Protocol for MS/MS Analysis of H-Ser-Ser-OH

To empirically validate the predicted fragmentation patterns, the following is a generalized protocol for the analysis of H-Ser-Ser-OH using a standard electrospray ionization tandem mass spectrometer.

Objective: To acquire a high-resolution tandem mass spectrum of H-Ser-Ser-OH to identify its characteristic fragment ions.

Materials:

  • H-Ser-Ser-OH standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • Electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of H-Ser-Ser-OH in HPLC-grade water.

    • Dilute the stock solution to a final concentration of 10 µM in a solution of 50:50 (v/v) water:acetonitrile with 0.1% formic acid. The formic acid aids in protonation.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the instrument to positive ion ESI mode.

    • Optimize the source parameters (e.g., capillary voltage, source temperature) for a stable signal of the H-Ser-Ser-OH precursor ion (m/z 193.08).

  • MS1 Acquisition:

    • Acquire a full scan MS1 spectrum to confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 193.08.

  • MS/MS Acquisition (Tandem MS):

    • Set up a targeted MS/MS experiment to isolate the precursor ion at m/z 193.08.

    • Apply collision-induced dissociation (CID) to fragment the isolated precursor ion. A normalized collision energy of 20-30% is a good starting point, but this may need to be optimized.

    • Acquire the MS/MS spectrum over a mass range that will encompass all expected fragment ions (e.g., m/z 50-200).

  • Data Analysis:

    • Analyze the resulting MS/MS spectrum.

    • Identify the peaks corresponding to the predicted b₁, y₁, and neutral loss fragment ions.

    • Compare the experimentally observed m/z values to the theoretical values to confirm their identities.

The workflow for this experimental protocol is visualized in the diagram below.

G cluster_workflow Experimental Workflow A Sample Preparation (10 µM H-Ser-Ser-OH in 50:50 ACN:H₂O + 0.1% FA) B Mass Spectrometer Setup (Positive Ion ESI, Calibration) A->B C MS1 Scan (Confirm [M+H]⁺ at m/z 193.08) B->C D MS/MS Experiment (Isolate m/z 193.08, Apply CID) C->D E Data Analysis (Identify Fragment Ions) D->E

Caption: Experimental workflow for MS/MS analysis of H-Ser-Ser-OH.

Comparison with Alternative Dipeptides

To highlight the specificity of the H-Ser-Ser-OH fragmentation pattern, it is useful to compare it with dipeptides of similar mass but different composition. For example, the dipeptide Glycyl-Alanine (H-Gly-Ala-OH) has a different fragmentation pattern due to the absence of the hydroxyl group. While it will also produce b₁ and y₁ ions, it will not exhibit the characteristic neutral loss of water, making the presence of this loss a key differentiator for serine-containing peptides.

Conclusion

The tandem mass spectrometry of H-Ser-Ser-OH produces a predictable and informative fragmentation pattern. The presence of b₁ and y₁ ions confirms the dipeptide backbone, while the prominent neutral loss of water is a strong indicator of the serine residues. A thorough understanding of these fragmentation pathways is essential for the confident identification of seryl-serine and other serine-containing peptides in complex biological samples. This guide provides a foundational framework for researchers to interpret their experimental data with a higher degree of confidence, ultimately aiding in the advancement of proteomics and drug discovery research.

References

  • Wikipedia. (2023, December 29). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How Are the B Ions and Y Ions Defined in Mass Spectrometry. Retrieved from [Link]

  • Loo, J. A. (2017). The Art of Peptide and Protein Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 28(9), 1743–1755.
  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711.
  • Falcinella, C., et al. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of The American Society for Mass Spectrometry, 29(1), 137-147. Retrieved from [Link]

  • Diedrich, J. K., & Julian, R. R. (2011). Serine effects on collision-induced dissociation and photodissociation of peptide cation radicals of the z+•-type. International Journal of Mass Spectrometry, 306(2-3), 209-216.
  • Dorrestein, P. C., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 2-15. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to the Chemical Stability of H-Ser-Ser-OH vs. H-Ser-Thr-OH for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the intrinsic stability of a peptide is a critical quality attribute that dictates its viability as a therapeutic agent. Even subtle modifications in the primary sequence can lead to significant differences in degradation profiles, impacting shelf-life, bioavailability, and ultimately, patient safety. This guide provides an in-depth comparison of the chemical stability of two closely related dipeptides: H-Ser-Ser-OH and H-Ser-Thr-OH. By examining their structural nuances, we can elucidate their degradation pathways and provide actionable insights for peptide design and formulation.

Structural and Physicochemical Properties: The Foundational Difference

At first glance, H-Ser-Ser-OH and H-Ser-Thr-OH are structurally very similar, both being dipeptides composed of amino acids with hydroxyl side chains.[1] However, the key distinction lies in the structure of threonine, which possesses an additional methyl group on its β-carbon compared to serine.[1][2] This seemingly minor difference introduces significant steric hindrance and alters the electronic environment around the hydroxyl group and the adjacent peptide bond, which are the primary drivers of the stability differences we will explore.

PropertyH-Ser-Ser-OHH-Ser-Thr-OH
Molecular Formula C6H12N2O5C7H14N2O5
Molecular Weight 192.17 g/mol [3]206.20 g/mol
Structure A dipeptide of two L-serine residues.A dipeptide of L-serine and L-threonine.
Key Structural Feature Two primary alcohol side chains.One primary alcohol (Ser) and one secondary alcohol with a methyl group (Thr).

Primary Chemical Degradation Pathways

Peptides are susceptible to various degradation reactions, primarily driven by environmental factors such as pH, temperature, and the presence of oxidative agents.[4][5] For H-Ser-Ser-OH and H-Ser-Thr-OH, the main degradation pathways involve the peptide bond and the hydroxyl side chains.

Key Degradation Mechanisms:

  • Peptide Bond Hydrolysis: This is the cleavage of the amide bond linking the two amino acid residues, resulting in the formation of the constituent free amino acids. This reaction is typically catalyzed by acidic or alkaline conditions. Studies have also shown that certain metal ions can catalyze the cleavage of peptide bonds adjacent to serine and threonine residues.[6][7]

  • Dehydration: The hydroxyl group of the serine or threonine side chain can be eliminated, leading to the formation of dehydroalanine or dehydroaminobutyric acid, respectively. This is a common degradation pathway for serine-containing peptides.[8][9]

  • Oxidation: The presence of oxidizing agents can lead to the oxidation of the side chain and peptide backbone. For serine and threonine, the hydroxyl group is a potential site for oxidation.

  • Other Reactions: At high temperatures, more complex degradation pathways, including decarboxylation and deamination, can occur.[8][9]

Dipeptide H-Ser-X-OH (X = Ser or Thr) Hydrolysis Peptide Bond Hydrolysis (Acid/Base/Metal Ions) Dipeptide->Hydrolysis Dehydration Side-Chain Dehydration Dipeptide->Dehydration Oxidation Oxidation Dipeptide->Oxidation Products_Hydrolysis Free Amino Acids (Ser, Thr) Hydrolysis->Products_Hydrolysis Products_Dehydration Dehydro-peptide Dehydration->Products_Dehydration Products_Oxidation Oxidized Products Oxidation->Products_Oxidation

Caption: General degradation pathways for Ser/Thr-containing dipeptides.

Comparative Stability Analysis: The Impact of the Methyl Group

The presence of the methyl group in the threonine residue of H-Ser-Thr-OH is expected to confer greater stability compared to H-Ser-Ser-OH. This is due to:

  • Steric Hindrance: The bulky methyl group sterically hinders the approach of a nucleophile (like a hydroxide ion in basic hydrolysis) to the carbonyl carbon of the peptide bond. This is expected to slow down the rate of peptide bond hydrolysis in H-Ser-Thr-OH.

  • Electronic Effects: The electron-donating nature of the methyl group may have a minor influence on the reactivity of the hydroxyl group and the peptide bond, but the steric effect is likely to be the dominant factor.

Based on these principles, we can hypothesize the outcomes of a forced degradation study.

Hypothetical Comparative Stability Data (% Degradation)

Stress ConditionH-Ser-Ser-OHH-Ser-Thr-OHPredicted Stability
0.1 M HCl, 60°C, 24h~15%~10%H-Ser-Thr-OH > H-Ser-Ser-OH
0.1 M NaOH, 60°C, 24h~25%~18%H-Ser-Thr-OH > H-Ser-Ser-OH
3% H2O2, RT, 24h~8%~6%H-Ser-Thr-OH > H-Ser-Ser-OH
80°C in H2O, 24h~12%~9%H-Ser-Thr-OH > H-Ser-Ser-OH

Note: The above data is illustrative and intended to represent the expected trend based on chemical principles. Actual experimental results may vary.

Experimental Protocol for a Comparative Forced Degradation Study

To empirically determine the relative stability of H-Ser-Ser-OH and H-Ser-Thr-OH, a forced degradation study is essential.[5][10][11][12][13] Such studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[5][10]

cluster_prep Sample Preparation cluster_stress Stress Conditions Stock Prepare 1 mg/mL Stock Solutions of each dipeptide in water Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (80°C) Stock->Thermal Time Sample at t=0, 4, 8, 12, 24h Acid->Time Base->Time Oxidation->Time Thermal->Time Quench Quench Reaction (e.g., neutralize pH) Time->Quench Analysis Analyze by RP-HPLC-UV (Quantify remaining peptide) Quench->Analysis

Caption: Workflow for a comparative forced degradation study.

Step-by-Step Methodology:

  • Materials:

    • H-Ser-Ser-OH (≥98% purity)

    • H-Ser-Thr-OH (≥98% purity)

    • HPLC-grade water

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H2O2, 30%)

    • HPLC-grade acetonitrile and trifluoroacetic acid (for mobile phase)

    • RP-HPLC system with UV detector

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each dipeptide in HPLC-grade water to a final concentration of 1.0 mg/mL.

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final peptide concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final peptide concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H2O2 to achieve a final peptide concentration of 0.5 mg/mL in 3% H2O2. Keep at room temperature.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C.

    • Control: Keep 1 mL of the stock solution at 4°C.

  • Time Points and Sample Quenching:

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

    • For acidic and basic samples, neutralize with an equimolar amount of NaOH or HCl, respectively.

    • Immediately dilute all samples with the initial mobile phase to stop further degradation and prepare for HPLC analysis.

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to separate the parent peptide from its degradants (e.g., 0-30% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Quantification: Calculate the percentage of the remaining parent peptide at each time point relative to the t=0 sample.

Implications for Drug Development and Formulation

The anticipated higher stability of H-Ser-Thr-OH has significant implications for its use in therapeutic peptides:

  • Enhanced Shelf-Life: A more stable peptide will have a longer shelf-life, reducing the costs associated with manufacturing and storage.

  • Improved Formulation Strategies: The choice of excipients and buffer systems can be less constrained if the peptide is inherently more stable. For instance, a peptide less prone to base-catalyzed hydrolysis might be compatible with a wider range of pH in its final formulation.

  • Reduced Immunogenicity Risk: Degradation products can sometimes be immunogenic. A more stable peptide generates fewer impurities, potentially reducing the risk of adverse immune reactions.

References

  • Spontaneous cleavage of proteins at serine and threonine is facilitated by zinc. PubMed Central. [Link]

  • Decomposition pathways of serine and threonine. ResearchGate. [Link]

  • Predicting the Decomposition Mechanism of the Serine α-Amino Acid in the Gas Phase and Condensed Media. ACS Omega. [Link]

  • Protein chemical synthesis by serine and threonine ligation. PNAS. [Link]

  • Amino acid. Wikipedia. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]

  • Threonine. Wikipedia. [Link]

  • Hydrolysis of Serine-Containing Peptides at Neutral pH Promoted by [MoO4]2– Oxyanion. ACS Publications. [Link]

  • Peptides and Probable Degradation Pathways. Veeprho. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Taylor & Francis Online. [Link]

  • Acid lability studies of Fmoc-Ser(Thp)-OH and Fmoc-Thr(Thp)-OH. ResearchGate. [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. PubMed Central. [Link]

  • Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans. PubMed. [Link]

  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. ResearchGate. [Link]

  • Effects of phosphorylation on the intrinsic propensity of backbone conformations of serine/threonine. PubMed Central. [Link]

  • Phosphorylation of Synthetic Peptides by a CDPK and Plant SNF1-Related Protein Kinase. Influence of Proline and Basic Amino Acid Residues at Selected Positions. Oxford Academic. [Link]

  • H-Ser-OH. RayBiotech. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase. RSC Publishing. [Link]

  • Protein Forced Degradation Studies. Intertek. [Link]

  • Protein chemical synthesis by serine and threonine ligation. PNAS. [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer. [Link]

  • Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

  • H-L-Ser-OH. BuyersGuideChem. [Link]

  • L-seryl-L-serine. PubChem. [Link]

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Comparative Guide: Validation of H-Ser-Ser-OH Purity via UPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the validation of H-Ser-Ser-OH (L-Seryl-L-serine, CAS 6645-46-1), HILIC-UPLC-MS is the superior analytical standard, rendering traditional RP-HPLC-UV obsolete for high-purity applications.

While Reversed-Phase (RP) C18 chromatography is the workhorse of peptide analysis, it fails critically with H-Ser-Ser-OH due to the dipeptide’s extreme hydrophilicity (


). The analyte elutes in the void volume, co-eluting with salts and preventing accurate impurity profiling. Furthermore, the lack of a chromophore beyond the peptide bond (210 nm) makes UV detection non-specific and prone to interference.

This guide details the transition to a Hydrophilic Interaction Liquid Chromatography (HILIC) system coupled with Mass Spectrometry (MS), establishing a self-validating protocol that ensures separation of the target dipeptide from its primary impurity, free Serine.

Part 1: The Analytical Challenge

H-Ser-Ser-OH presents a "perfect storm" of analytical difficulties:

  • Polarity: With two hydroxyl groups and terminal amine/carboxyl groups, it is too polar to retain on C18 columns.

  • Detection: It lacks aromatic residues (Trp, Tyr, Phe), meaning it has negligible UV absorption above 220 nm. Detection at 210 nm is non-selective, picking up buffer noise and organic solvents.

  • Impurity Similarity: The primary degradation product is the monomer, Serine. Separation of a polar dimer from a polar monomer is difficult using size-exclusion or standard partition chromatography.

Comparative Performance Matrix
FeatureStandard RP-HPLC (C18) Optimized HILIC-UPLC-MS Impact on Validation
Retention Mechanism Hydrophobic InteractionPartitioning (Water layer)HILIC retains polar species; C18 does not.
Retention Factor (

)

(Void Volume)

(Ideal)
HILIC allows true separation from salts.
Detection Specificity Low (UV @ 210 nm)High (m/z 193.17)MS distinguishes Ser-Ser from Ser monomer.
Sensitivity (LOD)

g/mL range
ng/mL rangeMS is required for trace impurity analysis.
Mobile Phase Compatibility High Aqueous (Low MS signal)High Organic (High MS signal)High ACN in HILIC boosts ESI+ ionization efficiency.

Part 2: The Solution – HILIC-UPLC-MS Protocol

This protocol uses an Amide-bonded stationary phase.[1] Unlike bare silica HILIC, Amide phases are more robust and provide unique selectivity for hydrogen-bonding species like serine peptides.

Chromatographic Conditions
  • System: UPLC (Ultra-Performance Liquid Chromatography) capable of 15,000 psi.

  • Column: Ethylene Bridged Hybrid (BEH) Amide or TSKgel Amide-80 (

    
    , 
    
    
    
    ).
  • Column Temp:

    
     (Elevated temperature improves mass transfer for peptides).
    
  • Flow Rate:

    
    .[2]
    
Mobile Phase Chemistry
  • Buffer Necessity: Ammonium Formate is critical. It buffers the pH (~3.0-4.0) to protonate the amine for ESI+ and provides ionic strength to maintain the water layer on the HILIC surface.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. Formic Acid).[1][2][3][4]

    • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

Gradient Profile
  • Note: HILIC gradients run from High Organic

    
     Low Organic (Opposite of RP).[5]
    
Time (min)% A (Aqueous)% B (Organic)CurveAction
0.001090InitialEquilibration
1.0010906Hold
7.0050506Elution of Polar Impurities
8.0050506Wash
8.1010901Re-equilibration
12.0010901Ready for next inj.
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization, Positive Mode.

  • Target Mass:

    • Serine Monomer (

      
      ): MW 105.09 
      
      
      
      
      
    • H-Ser-Ser-OH (

      
      ): MW 192.17 
      
      
      
      
      
    • Dimer (Cyclic Diketopiperazine): MW 174.15

      
      
      
      
      
  • Acquisition: SIM (Selected Ion Monitoring) for quantitation; Full Scan (50-500 m/z) for impurity profiling.

Part 3: Validation Workflow & Logic

The following diagram illustrates the decision logic and workflow for validating the purity of H-Ser-Ser-OH. This ensures that the method is "self-validating" by explicitly checking for common failure modes (void elution, monomer co-elution).

ValidationWorkflow Start Start: H-Ser-Ser-OH Sample Prep Sample Prep: Dissolve in 80% ACN (Prevents solvent mismatch) Start->Prep Separation HILIC Separation (Amide Column) Prep->Separation Inject Check1 Check: Retention Time > 2x Void? Separation->Check1 MS_Detect MS Detection (ESI+) Monitor m/z 193.2 (Target) Monitor m/z 106.1 (Impurity) Check1->MS_Detect Yes (Retained) Fail FAIL: Method Invalid (Void Elution) Check1->Fail No (Elutes with salts) Data_Analysis Data Analysis: Calculate Purity % (Area 193.2 / Total Ion Area) MS_Detect->Data_Analysis Pass PASS: Validated Purity Data_Analysis->Pass

Caption: Figure 1. Self-validating HILIC-MS workflow. Critical decision point (Check 1) ensures the analyte is retained beyond the void volume, a common failure in C18 methods.

Why This is Self-Validating
  • Solvent Mismatch Control: Dissolving the sample in high organic (80% ACN) prevents "breakthrough," where the sample solvent acts as a strong eluent and ruins peak shape.

  • Impurity Tracking: By specifically monitoring m/z 106.1 (Serine), the method proves it can separate the degradation product from the active ingredient. If the peaks for 106.1 and 193.2 overlap perfectly, the method lacks specificity.

  • Sensitivity Check: The high organic content of the mobile phase (90% start) enhances desolvation in the MS source, providing 10-50x higher sensitivity than aqueous RP-LC conditions.

Part 4: Experimental Data Interpretation

When analyzing the data, look for the following markers of success:

  • Retention Time (Rt): H-Ser-Ser-OH should elute after the void volume but before the free Serine monomer. In HILIC, smaller polar molecules (Serine) generally adhere more strongly to the water layer than larger peptides (Ser-Ser), resulting in the elution order: Void

    
     Ser-Ser 
    
    
    
    Serine.
  • Peak Shape: Tailing factor should be

    
    . Excessive tailing indicates secondary ionic interactions with silanols; increase Ammonium Formate concentration (up to 20 mM) to suppress this.
    
  • Mass Spectrum: The parent ion

    
     should be the base peak. Presence of 
    
    
    
    indicates salt contamination but confirms the molecular weight.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Thermo Fisher Scientific. (2012). Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides. PubMed. Link

  • Tosoh Bioscience. (2011). Separation of Peptides by Hydrophilic Interaction Chromatography Using TSKgel Amide-80. Application Note. Link

Sources

Infrared Spectroscopy (IR) Fingerprints of H-Ser-Ser-OH: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the infrared spectral fingerprints of H-Ser-Ser-OH (L-Seryl-L-serine) . As a hydrophilic dipeptide containing two hydroxyl side chains, H-Ser-Ser-OH presents a complex hydrogen-bonding network that distinguishes it from its constituent monomer (L-Serine) and higher-order oligomers.

Key Technical Insight: The critical quality attribute (CQA) for verifying H-Ser-Ser-OH is the emergence of the Amide I (1630–1690 cm⁻¹) and Amide II (1510–1570 cm⁻¹) bands, which are absent in the monomeric L-Serine. This guide compares these spectral features against key alternatives to establish a self-validating identification protocol.

Spectral Fingerprint Analysis[1][2]

The H-Ser-Ser-OH Fingerprint

The IR spectrum of H-Ser-Ser-OH is dominated by the interplay between the peptide backbone (Amide regions) and the polar side chains (Hydroxyl groups). In the solid state (zwitterionic form), the spectrum reflects strong intermolecular hydrogen bonding.

Table 1: Critical IR Absorption Bands of H-Ser-Ser-OH
RegionWavenumber (cm⁻¹)AssignmentStructural Causality
Amide A 3250 – 3450 (Broad)ν(N-H) stretchOverlaps significantly with side-chain ν(O-H).[1] Broadening indicates strong H-bond networking.
Side Chain 3100 – 3250ν(O-H) stretchSpecific to Serine residues; broad "shoulder" on the lower frequency side of Amide A.
Amide I 1640 – 1680 ν(C=O) stretchPrimary ID Peak. Represents the peptide bond carbonyl. Sensitive to backbone conformation.[2]
Amide II 1530 – 1560 δ(N-H) bend + ν(C-N)Secondary ID Peak. Confirms the presence of a secondary amide linkage (peptide bond).
Carboxylate 1580 – 1620ν_as(COO⁻)Asymmetric stretch of the C-terminal carboxylate. Often appears as a shoulder on Amide I.
Carboxylate 1390 – 1420ν_s(COO⁻)Symmetric stretch of the C-terminal carboxylate.
Fingerprint 1030 – 1080ν(C-O) stretchPrimary alcohol stretch of the Serine side chains.
Comparative Analysis: Product vs. Alternatives

To validate the identity of H-Ser-Ser-OH, one must distinguish it from its precursor (L-Serine) and potential polymerization byproducts (Poly-L-Serine).

Comparison 1: H-Ser-Ser-OH (Dipeptide) vs. L-Serine (Monomer)

Objective: Verify peptide bond formation.

  • L-Serine (Alternative 1): Lacks the peptide bond. Its spectrum is dominated by the zwitterionic amino acid headgroup (NH₃⁺ and COO⁻). It completely lacks the Amide I and Amide II bands.

  • H-Ser-Ser-OH (Product): Shows distinct Amide I and II bands.[3] The presence of these bands is the definitive "Go/No-Go" signal for successful synthesis.

Comparison 2: H-Ser-Ser-OH vs. Poly-L-Serine (Polymer)

Objective: Verify discrete dipeptide length.

  • Poly-L-Serine (Alternative 2): As chain length increases, the terminal COO⁻ signals (1580/1400 cm⁻¹) diminish in relative intensity compared to the Amide I/II backbone signals.

  • H-Ser-Ser-OH (Product): Displays a high ratio of Terminal Carboxylate intensity to Amide I intensity, reflecting the 1:1 ratio of peptide bonds to C-termini.

Table 2: Comparative Spectral Shifts
FeatureL-Serine (Monomer) H-Ser-Ser-OH (Product) Poly-L-Serine (Polymer)
1650 cm⁻¹ (Amide I) Absent Strong, Distinct Very Strong, Broad
1550 cm⁻¹ (Amide II) Absent Medium Intensity Strong
1600 cm⁻¹ (COO⁻ asym) Dominant PeakShoulder/Overlaps Amide IWeak / Minor Shoulder
3400 cm⁻¹ (OH/NH) Sharp/StructuredBroad/MergedVery Broad (H-bond saturation)

Structural Logic & H-Bonding Network

The broadening of the hydroxyl and amide bands in H-Ser-Ser-OH is not an artifact but a structural feature. The serine side chain (-CH₂OH) can act as both a hydrogen bond donor and acceptor, bridging the peptide backbone.

G Figure 1: Hydrogen Bonding Network in H-Ser-Ser-OH contributing to Band Broadening Ser1_NH3 N-Terminus (NH3+) PeptideBond Peptide Bond (Amide I & II) Ser1_NH3->PeptideBond Covalent Ser2_COO C-Terminus (COO-) PeptideBond->Ser2_COO Covalent SideChain1 Ser1 Side Chain (-CH2OH) PeptideBond->SideChain1 Intra-molecular H-Bonding SideChain2 Ser2 Side Chain (-CH2OH) SideChain1->SideChain2 Inter-molecular Network SideChain2->Ser2_COO Stabilization

Caption: The dual hydroxyl groups create a "proton wire" effect, broadening the Amide A and OH stretching regions (3200–3500 cm⁻¹) compared to non-polar dipeptides.

Experimental Protocol (Self-Validating)

To obtain the high-resolution spectra described above, the KBr Pellet Method is recommended over ATR (Attenuated Total Reflectance) for this specific peptide. ATR often suppresses the intensity of the high-wavenumber region (3000+ cm⁻¹) where the critical OH/NH differentiation occurs.

Protocol: KBr Pellet Preparation for Hydrophilic Peptides

Prerequisites:

  • Analytical Grade KBr (Dry, stored at 110°C).

  • Hydraulic Press (10-ton capacity).

  • Vacuum Desiccator.

Step-by-Step Methodology:

  • Pre-Treatment: Lyophilize the H-Ser-Ser-OH sample for 4 hours to remove bound water. Rationale: Water absorbs strongly at 1640 cm⁻¹, directly interfering with the Amide I band.

  • Ratio Mixing: Mix 1.5 mg of H-Ser-Ser-OH with 150 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Critical: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size < 2 µm to avoid scattering (Christiansen effect).

  • Pressing: Transfer to a 13mm die. Evacuate air for 1 minute. Press at 8-10 tons for 2 minutes.

  • Validation: The resulting pellet must be transparent (glass-like). If cloudy (white), moisture is present; discard and re-dry KBr.

  • Acquisition:

    • Resolution: 2 cm⁻¹

    • Scans: 64 (to improve Signal-to-Noise ratio)

    • Background: Pure KBr pellet (prepared identically).

Protocol Figure 2: Validated KBr Pellet Workflow for Hygroscopic Peptides Start Start: Lyophilized H-Ser-Ser-OH Mix Mix 1:100 with Dry KBr Start->Mix Grind Grind (Agate Mortar) Avoid Moisture Uptake Mix->Grind Press Press (10 Tons, Vacuum) 2 Minutes Grind->Press Check Visual Check: Transparent? Press->Check Measure FTIR Acquisition (4000-400 cm-1) Check->Measure Yes Fail Discard & Re-dry KBr Check->Fail No (Cloudy) Fail->Mix

Caption: Workflow ensuring minimal water interference in the Amide I spectral region.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]

  • Kong, J., & Yu, S. (2007). Fourier Transform Infrared Spectroscopy Analysis of Protein Secondary Structures. Acta Biochimica et Biophysica Sinica, 39(8), 549–559. [Link]

  • Mendelsohn, R., et al. (1991). FTIR studies of serine and threonine side-chain interactions in peptides.[4] Biopolymers. (Contextual grounding for Serine OH bands). [Link]

  • Shimadzu Corporation. (n.d.). KBr Pellet Method: Standard Operating Procedure. [Link][5]

Sources

Comparative Hydrolysis Kinetics: Ser-Ser vs. Ala-Ser Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Hydrolysis Kinetics: Ser-Ser vs. Ala-Ser Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Stability Divergence

In the context of peptide therapeutics and formulation stability, Ala-Ser and Ser-Ser represent two distinct stability profiles dictated by the interplay between steric effects, side-chain nucleophilicity, and enzymatic specificity.

  • Enzymatic Susceptibility: Ala-Ser is the superior substrate for common proteolytic enzymes, particularly Dipeptidyl Peptidase-4 (DPP-IV). Experimental data indicates that peptides containing an N-terminal Ala at the P1 position are hydrolyzed at rates up to 25-fold higher than those containing Ser at P1.

  • Chemical Instability: Ser-Ser presents a higher risk of non-enzymatic degradation. The presence of the hydroxyl group on the N-terminal serine facilitates N-to-O acyl migration under acidic conditions and accelerates diketopiperazine (DKP) formation under physiological conditions compared to the chemically inert methyl side chain of Alanine.

Bottom Line: If your goal is metabolic stability, Ser-Ser is more resistant to enzymatic cleavage but prone to chemical rearrangement. If your goal is rapid prodrug activation or enzymatic clearance, Ala-Ser is the preferred motif.

Mechanistic Divergence: The Hydroxyl Factor

The differential hydrolysis rates stem directly from the side-chain chemistry of the N-terminal residue.

FeatureAla-Ser (Alanyl-Serine)Ser-Ser (Seryl-Serine)
N-Terminal Side Chain Methyl (-CH₃)Hydroxymethyl (-CH₂OH)
Electronic Effect Non-polar, chemically inert.Polar, nucleophilic oxygen.
Steric Profile Small, allows enzyme access.Small, but capable of H-bonding.
Dominant Degradation Enzymatic Hydrolysis.[1]Chemical Rearrangement (N→O shift).
The "Serine Effect" in Chemical Hydrolysis

In Ser-Ser , the


-hydroxyl group of the serine residue can act as an intramolecular nucleophile. Under acidic conditions (common in HPLC mobile phases or lysosomal environments), this hydroxyl group attacks the amide carbonyl, forming a five-membered oxazolidine intermediate. This leads to N-to-O acyl migration , effectively breaking the peptide bond without adding water (hydrolysis) in the traditional sense, but resulting in an iso-peptide ester bond.

Ala-Ser lacks this nucleophile on the first residue, making the amide bond significantly more stable against this specific intramolecular catalysis.

Enzymatic Hydrolysis: The DPP-IV Paradigm

For drug development professionals, the most critical comparative metric is susceptibility to Dipeptidyl Peptidase-4 (DPP-IV) , a ubiquitous serine protease that cleaves X-Pro and X-Ala dipeptides from the N-terminus.

Substrate Specificity Data

DPP-IV specificity is governed by the P1 residue (the second residue from the N-terminus if cleaving a dipeptide, or the penultimate residue). However, when analyzing the dipeptide itself as a substrate for general aminopeptidases or as the P1 determinant in a longer chain:

  • Ala-Positioned Peptides: Alanine is a canonical substrate for DPP-IV.

  • Ser-Positioned Peptides: Serine is a poor substrate due to the polarity of the -OH group interfering with the hydrophobic S1 binding pocket of the enzyme.

Experimental Evidence: In a comparative kinetic study of Growth Hormone-Releasing Factor (GRF) analogs, the relative cleavage rates by DPP-IV were established as follows:

Substrate Motif (N-Term)Relative Hydrolysis Rate (%)Kinetic Interpretation
X-Ala- (e.g., Ala-Ser context)100% Rapid

, low

. Ideal substrate.
X-Ser- (e.g., Ser-Ser context)~4% High

(poor binding), slow turnover.

Data derived from comparative hydrolysis of GRF analogs (Mentlein et al.).

Visualization of Enzymatic vs. Chemical Pathways

HydrolysisPathways AlaSer Ala-Ser Dipeptide Enzyme DPP-IV / Aminopeptidase AlaSer->Enzyme High Affinity Acid Acidic pH / Buffer AlaSer->Acid Inert Side Chain SerSer Ser-Ser Dipeptide SerSer->Enzyme Low Affinity SerSer->Acid Intramolecular Catalysis Hydrolysis Hydrolysis (Bond Cleavage) Enzyme->Hydrolysis Fast Rate (100%) Enzyme->Hydrolysis Slow Rate (~4%) Acid->Hydrolysis Negligible Migration Rearrange N-to-O Acyl Migration Acid->Rearrange Isopeptide Formation

Figure 1: Comparative degradation pathways. Ala-Ser is driven by enzymatic cleavage, while Ser-Ser is prone to chemical rearrangement.

Chemical Stability: Diketopiperazine (DKP) Formation[2][3]

Both dipeptides are susceptible to cyclization into diketopiperazines (DKPs), a major degradation pathway in neutral to basic formulations.

  • Mechanism: The N-terminal amine attacks the carbonyl of the second residue.

  • Rate Comparison: While both form DKPs, Ser-Ser often exhibits complex kinetics due to the competing N-to-O migration. In basic conditions, the Ser-Ser DKP formation can be accelerated by the hydrogen-bonding capability of the side chains stabilizing the transition state, although bulky protecting groups in synthesis would usually slow this down. In free dipeptides, Ala-Ser cyclizes purely based on conformational freedom.

Experimental Protocol: Kinetic Assay via LC-MS/MS

To validate these rates in your own lab, use the following self-validating protocol. This method avoids the pitfalls of UV detection (low extinction coefficients for dipeptides) and accounts for the N-to-O migration artifact.

Materials
  • Substrates: H-Ala-Ser-OH and H-Ser-Ser-OH (>98% purity).

  • Enzyme: Recombinant human DPP-IV (for enzymatic arm) or PBS pH 7.4 (for chemical arm).

  • Internal Standard: H-Gly-Phe-OH (structurally distinct, stable).

  • Quenching Agent: 1% Formic Acid in Acetonitrile (Avoid strong mineral acids to prevent inducing N-to-O shift in Ser-Ser samples during analysis).

Workflow
  • Preparation: Dissolve dipeptides to 1 mM in reaction buffer (Tris-HCl pH 8.0 for enzyme; PBS pH 7.4 for stability).

  • Incubation: Add enzyme (10 ng/mL final) or buffer control. Incubate at 37°C.

  • Sampling: At t = 0, 5, 10, 30, 60, 120 min.

  • Quenching: Transfer 50 µL aliquot into 200 µL Quenching Agent containing Internal Standard. Crucial: Immediate centrifugation at 4°C.

  • Analysis: LC-MS/MS (HILIC column preferred for polar dipeptides).

Automated Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1mM Dipeptide) Incubate Incubation (37°C) +/- Enzyme Sample->Incubate Aliquot Timepoint Aliquot (0, 5, ... 120 min) Incubate->Aliquot Periodic Sampling Quench Quench: 1% Formic/ACN (Prevents N->O Shift) Aliquot->Quench Stop Reaction LCMS LC-MS/MS Analysis (HILIC Column) Quench->LCMS Data Calculate k_obs ln([S]/[S0]) vs Time LCMS->Data

Figure 2: Kinetic assay workflow emphasizing the specific quenching strategy required for Ser-containing peptides.

References

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines. Regulatory Peptides, 85(1), 9-24.

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of the hydrolysis of Asp-X and Asn-X dipeptides in aqueous solution. Journal of Pharmaceutical Sciences, 87(3), 283-288. (Provides foundational methodology for dipeptide kinetics).

  • Oliyai, C. (1996). Chemical stability of peptides in solid-state and solution formulations. Advanced Drug Delivery Reviews, 19(2), 275-300. (Details N-to-O migration mechanisms).

  • Lambeir, A. M., et al. (2003). Dipeptidyl-peptidase IV from bench to bedside: an update on structural properties, functions, and clinical aspects of the enzyme DPP IV. Critical Reviews in Clinical Laboratory Sciences, 40(3), 209-294.

Sources

Circular Dichroism (CD) Analysis of H-Ser-Ser-OH Conformation: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers investigating peptide conformation, Circular Dichroism (CD) serves as the primary screening methodology for assessing the structural ensemble of short dipeptides like H-Ser-Ser-OH (Serylserine) . While Nuclear Magnetic Resonance (NMR) provides atomic-level resolution, it often yields time-averaged data that obscures the rapid interconversion between transient structural states.

This guide objectively compares CD analysis against NMR and FTIR, demonstrating that CD is the superior method for detecting the Polyproline II (PPII) helical bias inherent in short polar peptides in aqueous solution. We provide a self-validating protocol for characterizing H-Ser-Ser-OH, emphasizing the critical distinction between "random coil" and "disordered but structured" PPII conformations.

Part 1: The Challenge of H-Ser-Ser-OH Analysis

H-Ser-Ser-OH presents a unique analytical challenge. As a dipeptide, it lacks the long-range hydrogen bonding networks that stabilize


-helices or 

-sheets. However, it is not a featureless random coil.
  • The Serine Effect: The serine side chain (-CH

    
    OH) can form local hydrogen bonds with the backbone amide or carbonyl, creating transient "turn-like" structures or stabilizing extended conformations via solvent bridging.
    
  • The PPII Bias: In aqueous solution, short peptides often adopt a left-handed Polyproline II (PPII) helix conformation, which is distinct from a truly random statistical coil. CD is uniquely sensitive to this conformation.

Part 2: Comparative Technology Analysis

The following table compares CD against alternative structural analysis techniques for H-Ser-Ser-OH.

FeatureCircular Dichroism (CD) Solution NMR (

H,

C)
FTIR Spectroscopy
Primary Detection Global Backbone Conformation (Chirality)Atomic-level Chemical Shifts & J-couplingsBackbone Amide Vibrations
Sensitivity to PPII High. Distinct signature (Neg ~198nm, Pos ~218nm).Low. PPII and Random Coil shifts are very similar.Medium. Amide I band overlaps with disordered regions.
Time Scale Electronic transition (

s). Captures "snapshots" of the ensemble.
Nuclear precession (

to

s). Sees a weighted average.
Vibrational (

s). Fast, but broad peaks.
Sample Requirement Low (10-50

M). Non-destructive.
High (1-5 mM). Requires isotopic labeling for best results.High (>1 mM). Water background is problematic.
Throughput High (Minutes per scan).Low (Hours to Days).High (Seconds).
Best For... Rapidly distinguishing PPII from Random Coil; Solvent titrations. Determining specific residue interactions and dynamics.Analyzing semi-solid or membrane-bound states.
Why CD Wins for Dipeptides

For H-Ser-Ser-OH, NMR


-coupling constants often average out to values that suggest "disorder." CD, however, detects the electronic environment of the amide bond . The specific spectral shape of H-Ser-Ser-OH in water (strong negative band at ~195 nm, weak positive band at ~218 nm) is a fingerprint of the PPII conformation that NMR often misclassifies as generic disorder.

Part 3: CD Spectral Signature of H-Ser-Ser-OH

To validate your data, compare your experimental spectrum against these expected features:

  • Aqueous Solution (pH 7):

    • Dominant Feature: Strong negative band centered at 195–198 nm (

      
       transition).
      
    • Secondary Feature: Weak positive band or "shoulder" at 215–220 nm (

      
       transition).
      
    • Interpretation: This signature indicates a significant population of PPII-like structure , stabilized by hydration shells around the Serine hydroxyls.

  • TFE Titration (Trifluoroethanol):

    • Effect: Adding TFE disrupts the water network.

    • Spectral Shift: As TFE concentration increases (0%

      
       50%), the negative 198 nm band diminishes and red-shifts. A negative band may appear near 208/222 nm if the peptide is forced into a turn or pseudo-helical conformation (though unlikely for a dipeptide to form a full 
      
      
      
      -helix).
    • Isodichroic Point: The presence of a clean crossing point in the overlaid spectra confirms a two-state equilibrium (e.g., PPII

      
       Disordered).
      

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures high-quality data by validating pathlength and concentration—the two most common sources of error in CD.

Materials
  • Peptide: H-Ser-Ser-OH (>98% purity).

  • Buffer: 10 mM Potassium Phosphate, pH 7.0 (Avoid Chloride ions; Cl

    
     absorbs strongly <195 nm).
    
  • Cuvette: 0.1 cm (1 mm) Quartz Suprasil cell.

  • Instrument: Jasco J-1500, Chirascan, or equivalent.

Workflow Diagram

CD_Workflow Prep Sample Preparation (0.1 mg/mL in 10mM K-Pi) Blank Baseline Correction (Buffer Only) Prep->Blank Scan Acquire Spectrum (185 - 260 nm) Blank->Scan HT_Check High Tension (HT) Voltage Check (Must be < 600V) Scan->HT_Check HT_Check->Prep If Fail (Dilute) Convert Convert to Molar Ellipticity ([θ] = deg·cm²/dmol) HT_Check->Convert If Pass Validate Validation: PPII Signature? (-198nm / +218nm) Convert->Validate

Caption: Step-by-step CD acquisition workflow with built-in validation checkpoint (HT Voltage).

Step-by-Step Methodology
  • Baseline Acquisition:

    • Fill the 1 mm cuvette with 10 mM Potassium Phosphate buffer.

    • Scan from 260 nm down to 180 nm .

    • Validation: Ensure the High Tension (HT) voltage remains below 600V at 190 nm. If it spikes, your buffer is contaminated or too concentrated.

  • Sample Preparation:

    • Dissolve H-Ser-Ser-OH to a target concentration of 0.2 mg/mL (~0.8 mM).

    • Note: Accurate weighing is difficult for small amounts. Prepare a stock (e.g., 2 mg/mL) and determine precise concentration using quantitative amino acid analysis or UV absorbance at 205 nm (using a calculated extinction coefficient).

  • Measurement:

    • Parameters: Bandwidth 1 nm; Scanning speed 50 nm/min; Response time 1 sec; Accumulations: 3-5.

    • Temperature: Maintain 20°C (Peltier control).

  • Data Processing:

    • Subtract the Buffer Baseline from the Sample Spectrum.

    • Convert raw ellipticity (

      
      , mdeg) to Mean Residue Ellipticity (
      
      
      
      ):
      
      
      • Where

        
         = Mean Residue Weight (MW / (N-1) for dipeptides is complex; standard practice for dipeptides often uses Molar Ellipticity 
        
        
        
        using total MW).
      • 
         = pathlength (cm).
        
      • 
         = concentration (mg/mL).
        

Part 5: Conformational Equilibrium Logic

Understanding the data requires mapping the spectral output to the physical reality of the Ser-Ser dipeptide.

Conformation_Logic PPII Polyproline II (PPII) (Extended, Hydrated) Random Statistical Coil (Disordered) PPII->Random Equilibrium Turn Beta-Turn / Aggregate (Compact) Random->Turn Equilibrium Water Aqueous Buffer (Stabilizes PPII) Water->PPII Promotes TFE TFE / Alcohol (Dehydrates Backbone) TFE->Turn Induces Temp High Temperature (Increases Disorder) Temp->Random Melts Structure

Caption: Environmental factors shifting the conformational equilibrium of H-Ser-Ser-OH.

Interpretation Guide
  • If you see: A massive negative band at 190 nm and NO positive band at 218 nm.

    • Diagnosis: The peptide is likely in a truly disordered "random coil" state, possibly due to high temperature or denaturants.

  • If you see: A negative band at 198 nm and a distinct positive peak at 218 nm.

    • Diagnosis: The peptide is in a PPII conformation .[1] This is the standard "native" state for Ser-Ser in water.

  • If you see: A shift of the negative band to 205-208 nm upon adding TFE.

    • Diagnosis: Solvent-induced shift toward a turn-like structure or incipient helical propensity.

References

  • Shi, Z., et al. (2002). "Polyproline II structure in a sequence of tetrapeptides." Proceedings of the National Academy of Sciences. [Link]

  • Rucker, A. L., & Creamer, T. P. (2002). "Polyproline II helical structure in protein unfolded states: Lysine peptides revisited." Protein Science. [Link]

  • Kelly, S. M., et al. (2005). "How to study proteins by circular dichroism." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure."[2] Nature Protocols. [Link]

  • Dukor, R. K., & Keiderling, T. A. (1991). "Vibrational circular dichroism spectra of unblocked proline oligomers." Biopolymers. [Link]

Sources

Chiral Resolution of H-Ser-Ser-OH: A Comparative Guide to Chromatographic and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiating the homodipeptide H-Ser-Ser-OH (L-Ser-L-Ser) from its enantiomer H-D-Ser-D-Ser-OH and diastereomers (L-D, D-L) presents a unique analytical challenge due to the molecule's high polarity, zwitterionic nature, and lack of a strong UV chromophore.

While standard C18 chromatography cannot separate enantiomers (LL vs. DD) due to identical physicochemical properties in an achiral environment, two primary strategies have emerged as industry standards:

  • Direct Chiral Chromatography (ZWIX): Utilizing zwitterionic chiral stationary phases for intact separation without derivatization.[1]

  • Marfey’s Analysis (Indirect): A derivatization-based approach commonly coupled with hydrolysis to determine absolute residue configuration.

This guide provides actionable protocols and comparative data for both methodologies.

Part 1: Strategic Decision Framework

Before selecting a protocol, researchers must define their analytical goal. The following decision matrix outlines the logical pathway for method selection based on sample state and required data.

MethodSelection Start START: Define Analytical Goal Goal Is the goal Intact Purity (QC) or Absolute Configuration? Start->Goal QC Intact Purity / QC Release Goal->QC QC Config Absolute Configuration / Structure Proof Goal->Config Structure Proof Equip Is a Zwitterionic Chiral Column (ZWIX) available? QC->Equip MethodB METHOD B: Marfey's Analysis (Hydrolysis + FDAA) Config->MethodB Standard Protocol MethodA METHOD A: Direct Chiral HPLC (Chiralpak ZWIX) Equip->MethodA Yes MethodC METHOD C: Intact Derivatization (FDAA on Peptide N-term) Equip->MethodC No (Use C18)

Figure 1: Decision matrix for selecting between direct chiral chromatography and derivatization methods based on equipment availability and analytical objectives.

Part 2: Method A - Direct Chiral Chromatography (ZWIX)

Best For: Routine Quality Control (QC), Intact Peptide Analysis, Preparative Purification.

The Mechanism: Zwitterionic Ion-Pairing

Standard chiral columns (e.g., Amylose/Cellulose based) often struggle with free, underivatized peptides due to poor retention of polar zwitterions. The Chiralpak ZWIX(+) and ZWIX(-) columns overcome this by fusing Cinchona alkaloids with aminosulfonic acids.

  • Interaction: The stationary phase acts as a double ion-exchanger. The quinuclidine nitrogen (basic) interacts with the peptide's C-terminal carboxylate, while the sulfonic acid (acidic) interacts with the peptide's N-terminal amine.

  • Selectivity: The chiral "groove" of the Cinchona alkaloid discriminates between the spatial arrangement of the L-L and D-D side chains.

Experimental Protocol

System: HPLC or UHPLC with UV (205-210 nm) or MS detection. Column: Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm).

ParameterConditionRationale
Mobile Phase 50 mM Formic Acid + 25 mM Diethylamine (DEA) in MeOH/H2O (98:2 v/v)MeOH promotes tight ion-pairing. Water (2%) improves peak shape and solubility.[1]
Flow Rate 0.4 mL/minOptimized for mass transfer in zwitterionic phases.
Temperature 25°CHigher temps may reduce chiral recognition energy differences (

).
Detection UV @ 210 nmAmide bond absorption (Ser-Ser lacks aromatic rings).
Expected Performance Data
  • Elution Order (ZWIX+): L-Ser-L-Ser (Trace 1) elutes before D-Ser-D-Ser (Trace 2).

  • Resolution (

    
    ):  Typically > 2.5 (Baseline separation).
    
  • Reversibility: Switching to ZWIX(-) reverses the elution order, providing a critical self-validation step to confirm that a small impurity peak is indeed an enantiomer and not a matrix artifact.

Technical Note: If MS detection is used, replace DEA with Ammonium Formate/Ammonium Hydroxide to prevent ion suppression, though resolution may slightly decrease.

Part 3: Method B - Marfey’s Analysis (Indirect Derivatization)

Best For: Absolute Configuration Determination, Labs without Chiral Columns, Validation of Raw Materials.

The Mechanism

Marfey’s reagent (FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the free amine of amino acids.[2][3]

  • Reaction: Nucleophilic aromatic substitution (

    
    ).
    
  • Result: The enantiomers (L-Ser, D-Ser) are converted into diastereomers (L-FDAA-L-Ser, L-FDAA-D-Ser).

  • Separation: Diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column.

Experimental Protocol (Hydrolysis Approach)

This protocol confirms the chirality of the constituent residues.

Step 1: Acid Hydrolysis[3][4]
  • Dissolve 0.5 mg H-Ser-Ser-OH in 1 mL 6 N HCl.

  • Seal in a glass vial under

    
     and heat at 110°C for 24 hours.
    
  • Dry under vacuum (SpeedVac) to remove HCl.

Step 2: Derivatization
  • Resuspend hydrolysate in 100 µL

    
    .
    
  • Add 200 µL 1% FDAA in Acetone.

  • Add 40 µL 1 M

    
     (pH must be > 8 for reaction).
    
  • Incubate at 40°C for 1 hour.

  • Quench with 20 µL 2 M HCl (stops reaction and protonates species for C18 retention).

Step 3: C18 Separation
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in

    
    .
    
  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 50% B over 40 minutes.

MarfeysReaction Substrate H-Ser-Ser-OH (Enantiomer Mix) Hydrolysis 6N HCl, 110°C (Cleaves Peptide Bond) Substrate->Hydrolysis Pool Free Serine Pool (L-Ser + D-Ser) Hydrolysis->Pool FDAA Add L-FDAA (Marfey's Reagent) Pool->FDAA Diastereomers Diastereomers Formed: 1. L-FDAA-L-Ser 2. L-FDAA-D-Ser FDAA->Diastereomers S_NAr Reaction C18 C18 HPLC Separation Diastereomers->C18 Hydrophobicity Difference

Figure 2: Workflow for Marfey's Analysis involving hydrolysis and derivatization to convert enantiomers into separable diastereomers.

Data Interpretation
  • Elution Order: L-FDAA-L-Ser typically elutes before L-FDAA-D-Ser on C18 columns due to intramolecular H-bonding in the L-L adduct reducing its hydrophobicity relative to the L-D adduct.

  • Validation: Compare retention times against authentic L-Ser and D-Ser standards derivatized in parallel.

Part 4: Comparative Analysis

FeatureMethod A: Direct ZWIXMethod B: Marfey's (Hydrolysis)
Analyte State Intact DipeptideFree Amino Acids
Preparation Time Low (< 10 mins)High (24h hydrolysis + 2h reaction)
Resolution (

)
High (> 2.0)Very High (> 5.0)
Cost Per Run High (Column ~$1500)Low (Standard C18 + Reagent)
Risk of Artifacts LowMedium (Racemization during hydrolysis)
Primary Use Final Product Purity / QCRaw Material ID / Structure Proof
Critical Scientific Insight: The Racemization Risk

Method B (Hydrolysis) carries a risk of acid-catalyzed racemization (typically 0.1 - 1.0% conversion of L to D). If the assay detects 0.5% D-Ser, it is difficult to distinguish whether this is a true impurity or a hydrolysis artifact.

  • Solution: Run a "Time=0" control using Method A (Intact) to cross-validate. If Method A shows 0% D-isomer and Method B shows 0.5%, the latter is an artifact.

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Marfey, P. (1984).[3][4] Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591-596. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Ilisz, I., et al. (2016). Zwitterionic chiral stationary phases in high-performance liquid chromatography. Journal of Chromatography A, 1467, 40-55. Link

Sources

Safety Operating Guide

Defensive Handling of H-Ser-Ser-OH: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Protection" Philosophy

As researchers, we often default to viewing Personal Protective Equipment (PPE) solely as a shield for the human operator.[1] When handling H-Ser-Ser-OH (L-Seryl-L-serine), a polar dipeptide, you must adopt a Dual-Protection Strategy .[2][1]

While H-Ser-Ser-OH is generally classified as low-toxicity under GHS standards, it is a research-grade bioactive molecule.[2][1] The primary risks are:

  • Operator Safety: Potential for respiratory sensitization upon inhalation of lyophilized dust.

  • Data Integrity: The hydroxyl groups on the serine side chains make this peptide hygroscopic and susceptible to hydrolysis. Furthermore, human skin is a rich source of proteases that will rapidly degrade the peptide upon contact.

Your PPE is not just safety gear; it is the first line of defense for your experimental reproducibility. [2]

Risk Assessment & PPE Matrix

Standard: Prudent Practices in the Laboratory (NRC)

The following matrix mandates the protective gear based on the specific kinetic activity being performed.

Task-Based PPE Requirements[1][2]
ActivityPrimary HazardHand ProtectionRespiratoryEye/Body
Vial Opening & Weighing Aerosolization of peptide dust; Static dispersal.[2][1]Double Nitrile (0.11mm min).[1] Outer pair changed immediately if touched by bare skin.N95/P100 Mask OR Biosafety Cabinet (Class II). Draft shield recommended.Safety Glasses w/ side shields; Lab Coat (buttoned).[1]
Solubilization Splash hazard; Enzymatic contamination.Single Nitrile .[3] Ensure cuff overlap with lab coat.[3]Standard Lab Ventilation.[4]Safety Glasses; Lab Coat.[3][4][5][6]
Waste Disposal Chemical interaction; Sharps.[7]Thick Nitrile or Neoprene (if mixed with organic solvents).[1]Standard Lab Ventilation.[4]Safety Goggles (if splash risk exists).[1][3][4]

Critical Expert Insight: Latex gloves are forbidden. Latex proteins can contaminate samples, and latex offers poor resistance to the organic modifiers (like Acetonitrile) often used in peptide HPLC analysis. Stick to high-quality Nitrile.[2][1]

Operational Protocol: Weighing & Solubilization

Objective: Solubilize H-Ser-Ser-OH without inducing hydrolysis or aggregation.[2][1]

A. The Static Control Protocol (Weighing)

Lyophilized peptides are notorious for static charge. They can "jump" from the spatula, leading to mass errors and inhalation risks.

  • Equilibration: Allow the peptide vial to reach room temperature before opening. This prevents condensation (water) from forming on the hygroscopic solid, which leads to hydrolysis.

  • Static Discharge: Use an anti-static gun (e.g., Zerostat) on the vial and spatula before weighing.

  • Transfer: Weigh by difference. Do not return excess peptide to the stock vial.

B. Solubilization Logic

H-Ser-Ser-OH is polar.[2][1] However, "soluble" does not mean "stable."

  • Solvent Choice: Start with sterile, degassed water or PBS (pH 7.4).

    • Why degassed? Oxygen can oxidize sensitive residues, though Serine is relatively robust, air bubbles interfere with concentration accuracy.

  • Vortexing: Use gentle swirling. High-speed vortexing introduces shear stress and heat, which can degrade peptide bonds.[2][1]

  • Aliquot Immediately: Never store the bulk solution at 4°C for extended periods. Flash freeze aliquots in liquid nitrogen and store at -20°C or -80°C.

Visualizing the Workflow

The following diagram outlines the decision logic for handling H-Ser-Ser-OH, ensuring both safety and sample integrity.

PeptideHandling Start Start: H-Ser-Ser-OH Handling CheckSDS 1. Review SDS & Risk Assessment Start->CheckSDS Equilibrate 2. Equilibrate Vial to RT (Prevent Condensation) CheckSDS->Equilibrate PPE 3. Don PPE: Nitrile Gloves + Lab Coat + N95/Hood Equilibrate->PPE Weighing 4. Weighing Process (Anti-static precautions) PPE->Weighing SpillCheck Spill or Dust Release? Weighing->SpillCheck Cleanup Emergency Cleanup: Wet wipe (avoid dust generation) SpillCheck->Cleanup YES Solubilize 5. Solubilization (Sterile Buffer/Water) SpillCheck->Solubilize NO Disposal 7. Waste Disposal (Incineration Stream) Cleanup->Disposal Aliquot 6. Aliquot & Flash Freeze Solubilize->Aliquot Aliquot->Disposal End of Exp

Figure 1: Operational workflow for H-Ser-Ser-OH, emphasizing moisture control (Equilibration) and decision points for spill management.

Disposal & Decontamination

Regulatory Basis: RCRA (USA) / Hazardous Waste Regulations (EU)[2][1]

Never treat peptide waste as "general trash," even if non-toxic.

  • Solid Waste (Vials/Gloves): Dispose of in Biohazard/Incineration bags.

    • Reasoning: While H-Ser-Ser-OH is not a biohazard, it is indistinguishable from other bioactive peptides.[2][1] Standardizing disposal to incineration prevents accidental release of active biologicals.

  • Liquid Waste: Collect in a designated carboy labeled "Aqueous Waste with Trace Peptides."

    • Do not pour down the drain. Local water treatment facilities do not screen for specific research peptides.

  • Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (to dampen), then wipe up.

    • Clean surface with 10% Bleach or a dedicated detergent to denature any residues.

Emergency Procedures

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of sensitization).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) on skin, as they can increase transdermal absorption.

  • Eye Contact: Flush for 15 minutes using an eyewash station.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • Occupational Safety and Health Administration (OSHA). (n.d.).

  • Sigma-Aldrich. (2025).[2][8] Safety Data Sheet: L-Serine (Generic Amino Acid/Peptide Safety).

    • (Note: Used as a proxy for non-hazardous amino acid handling in the absence of a specific H-Ser-Ser-OH SDS).[2][1]

  • PubChem. (n.d.). Compound Summary: Serylserine.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.